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  • Product: 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one

Core Science & Biosynthesis

Foundational

8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one chemical structure properties

This guide provides an in-depth technical analysis of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one , a specialized heterocyclic scaffold with significant implications in medicinal chemistry, particularly as a kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one , a specialized heterocyclic scaffold with significant implications in medicinal chemistry, particularly as a kinase inhibitor intermediate and a pharmaceutical impurity.

Executive Summary

8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (CAS: 1353100-75-0) is a fused bicyclic heterocycle belonging to the imidazo[1,2-c]pyrimidine class.[1][2] Structurally, it represents a bioisostere of purines and etheno-bridged pyrimidines. While often identified as a process-related impurity in the synthesis of fluorinated antifungal agents (e.g., Flucytosine derivatives), it has emerged as a high-value scaffold for the development of Cyclin-Dependent Kinase (CDK) inhibitors and antiviral agents. The presence of the fluorine atom at position 8 significantly alters the electronic landscape of the pyrimidinone ring, enhancing metabolic stability against oxidative defluorination and modulating pKa for improved binding affinity in enzyme pockets.

Chemical Structure & Physicochemical Properties[3][4][5][6][7][8]

Structural Analysis

The core structure consists of an imidazole ring fused to a pyrimidin-5-one ring. The "6H" designation indicates a lactam tautomer, where the proton resides on the nitrogen at position 6, adjacent to the carbonyl at position 5.

  • Fluorine Effect: The C8-Fluorine atom exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the pyrimidine ring. This deactivates the ring towards electrophilic attacks but increases the acidity of the N6-proton, potentially strengthening hydrogen bond interactions with protein residues (e.g., hinge regions of kinases).

  • Tautomerism: The compound exists primarily in the lactam form (5-oxo) rather than the lactim (5-hydroxy) form in polar solvents, stabilized by the adjacent nitrogen lone pairs and the electron-withdrawing fluorine.

Physicochemical Data Table[6][9]
PropertyValue (Approx.)Significance
Molecular Formula C₆H₄FN₃OCore scaffold composition
Molecular Weight 153.11 g/mol Fragment-like, suitable for FBDD*
LogP (Octanol/Water) -0.3 to 0.1Highly hydrophilic; good aqueous solubility
Topological Polar Surface Area ~47 ŲHigh membrane permeability potential
H-Bond Donors / Acceptors 1 / 3N6-H (Donor); N1, O5, F8 (Acceptors)
pKa (Calculated) ~7.5 - 8.2Ionizable under physiological pH
Melting Point >250 °C (dec.)[1][2][3][4][5]High lattice energy due to intermolecular H-bonding

*FBDD: Fragment-Based Drug Discovery

Synthetic Methodologies

The synthesis of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one is typically achieved through the cyclocondensation of 5-fluorocytosine with bifunctional electrophiles.

Primary Synthesis Protocol: Cyclocondensation

This protocol describes the formation of the imidazo-pyrimidine core using 5-fluorocytosine and chloroacetaldehyde. This reaction mimics the formation of "etheno" DNA adducts but is utilized here for preparative synthesis.

Reagents:

  • Starting Material: 5-Fluorocytosine (5-FC)

  • Reagent: Chloroacetaldehyde (50% aqueous solution)

  • Base/Buffer: Sodium Acetate (NaOAc)

  • Solvent: Water or Water/Ethanol mixture

Step-by-Step Protocol:

  • Preparation: Dissolve 5-Fluorocytosine (10 mmol) in water (50 mL) in a round-bottom flask.

  • Buffering: Add Sodium Acetate (20 mmol) to buffer the solution to pH ~4.5–5.0. This prevents protonation of the N3 position, keeping the exocyclic amine nucleophilic.

  • Addition: Add Chloroacetaldehyde (15 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor reaction progress via TLC (eluent: 10% MeOH in DCM) or LC-MS.

    • Mechanism:[6][4] The exocyclic amine of 5-FC attacks the aldehyde carbonyl, followed by alkylation of the N3 ring nitrogen by the alkyl chloride, closing the imidazole ring.

  • Workup: Cool the reaction mixture to 0°C. The product often precipitates as a solid due to the formation of the planar, less soluble aromatic system.

  • Purification: Filter the precipitate. Wash with ice-cold water and diethyl ether. Recrystallize from ethanol/water if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and potential downstream derivatization.

SynthesisWorkflow Start 5-Fluorocytosine Intermediate Intermediate: Hydroxy-alkyl adduct Start->Intermediate Nucleophilic Attack (Exocyclic NH2) Reagent Chloroacetaldehyde (NaOAc, pH 5.0) Reagent->Intermediate Product 8-Fluoro-6H-imidazo[1,2-c] pyrimidin-5-one Intermediate->Product Cyclization & Dehydration (Heat) Deriv Suzuki Coupling (C-H Activation) Product->Deriv Functionalization (Pos 2/3) Final CDK2 Inhibitor Analogs Deriv->Final Lead Optimization

Caption: Synthetic pathway from 5-fluorocytosine to the 8-fluoro-imidazo[1,2-c]pyrimidin-5-one scaffold and downstream derivatization.

Reactivity & Derivatization Strategies

For drug development, the 8-fluoro scaffold serves as a core that must be decorated to achieve potency and selectivity.

  • C2/C3 Functionalization (Imidazole Ring):

    • The imidazole protons (C2-H and C3-H) are susceptible to electrophilic aromatic substitution (e.g., halogenation with NIS/NBS).

    • Protocol Insight: Iodination at C3 allows for subsequent Suzuki-Miyaura or Sonogashira couplings to introduce aryl or heteroaryl groups, essential for accessing the hydrophobic pockets of kinase enzymes.

  • N6 Alkylation:

    • The lactam nitrogen (N6) can be alkylated using alkyl halides and a base (e.g., K₂CO₃ in DMF). This removes the H-bond donor capability but can improve lipophilicity and membrane permeability.

  • Nucleophilic Aromatic Substitution (SNAr):

    • While the C8-F bond is generally stable, strong nucleophiles under harsh conditions might displace the fluorine, although this destroys the specific "8-fluoro" advantage.

Biological Applications: Kinase Inhibition[8][12]

The primary medicinal application of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one derivatives is in the inhibition of Cyclin-Dependent Kinases (CDK) , specifically CDK2/Cyclin E, which regulates the G1/S phase cell cycle transition.

Mechanism of Action

The scaffold acts as an ATP-competitive inhibitor.

  • Hinge Binding: The lactam motif (C=O and N-H) functions as a hydrogen bond acceptor/donor pair, interacting with the "hinge region" of the kinase (residues like Leu83 in CDK2).

  • Fluorine Role: The C8-Fluorine can engage in orthogonal multipolar interactions with carbonyl carbons or backbone amides within the binding pocket. Furthermore, it prevents metabolic oxidation at the C8 position, a common clearance pathway for non-fluorinated analogs.

CDK2 Signaling Pathway Diagram

CDK2_Pathway Signal Mitogenic Signal (Growth Factors) CyclinE Cyclin E Expression Signal->CyclinE Upregulation Complex CDK2-Cyclin E Complex (Active) CyclinE->Complex Binding CDK2 CDK2 (Inactive) CDK2->Complex Substrate Rb Protein (Phosphorylation) Complex->Substrate Phosphorylates Inhibitor 8-Fluoro-imidazo Scaffold Inhibitor->Complex ATP Competition (Blocks Activity) E2F E2F Release Substrate->E2F Activates SPhase S-Phase Entry (DNA Replication) E2F->SPhase Transcription

Caption: Mechanism of CDK2 inhibition by the 8-fluoro-imidazo scaffold, preventing Rb phosphorylation and S-phase entry.

References

  • PubChem. (n.d.).[7] 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (Compound).[1][2][7] National Library of Medicine. Retrieved from [Link]

  • Jansa, P., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.[8] Retrieved from [Link]

  • Veeprho. (n.d.). Ethenoflucytosine (Impurity Profile). Retrieved from [Link]

  • Krystof, V., et al. (2023). Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Humphries, A. C., et al. (2006).[9] 8-Fluoroimidazo[1,2-a]pyridine: synthesis and bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters. (Cited for comparative fluorine chemistry on similar scaffolds). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological Activity & Synthesis of Fluorinated Imidazo[1,2-c]pyrimidine Scaffolds

The following technical guide details the biological activity, synthesis, and medicinal chemistry of fluorinated imidazo[1,2-c]pyrimidine scaffolds. [1][2] Executive Summary & Core Significance The imidazo[1,2-c]pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and medicinal chemistry of fluorinated imidazo[1,2-c]pyrimidine scaffolds.

[1][2]

Executive Summary & Core Significance

The imidazo[1,2-c]pyrimidine scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyrimidine.[1][2][3] Its structural uniqueness lies in the specific fusion of the imidazole and pyrimidine rings, often derived from cytosine precursors.[2][3]

When fluorinated, this scaffold exhibits enhanced pharmacological properties, leveraging the "Fluorine Effect" to modulate lipophilicity (


), metabolic stability (blocking oxidative metabolism at labile sites), and protein-ligand binding interactions.[1][2][3] Primary therapeutic applications currently focus on kinase inhibition (specifically CDK2)  for anticancer therapy and antitrypanosomal activity  for neglected tropical diseases.[1][3]

Structural Analysis & Physicochemical Properties[1][2][3][4]

The Scaffold Architecture

The imidazo[1,2-c]pyrimidine core is a 5,6-fused bicyclic system.[1][2][3][4] Unlike the [1,2-a] isomer, which utilizes the pyrimidine N1, the [1,2-c] isomer is typically constructed via the N3 and the C4-exocyclic amine of a pyrimidine precursor (e.g., cytosine).[1][2][3]

Numbering & Substitution:

  • Position 5 (C=O or C-R): In derivatives derived from cytosine, this position often retains the carbonyl functionality (5(6H)-one), serving as a hydrogen bond acceptor/donor motif.[1][2][3]

  • Position 8: Corresponds to the C5 position of the original cytosine.[3] This is a critical vector for fluorination or arylation to modulate potency.[2][3]

  • Fluorine Incorporation: [2][3][5][6]

    • Core Fluorination (C8-F): Directly alters the electronics of the pyrimidine ring, reducing electron density and potentially strengthening

      
       stacking interactions in the ATP binding pocket of kinases.[3]
      
    • Side-chain Fluorination: (e.g., 4-fluorophenyl groups) primarily improves metabolic half-life and membrane permeability.[1][2]

The Fluorine Advantage
PropertyEffect of Fluorination on ScaffoldMechanism
Metabolic Stability HighC–F bond strength (116 kcal/mol) blocks P450-mediated oxidation at susceptible aromatic sites.[2]
Lipophilicity Moderate IncreaseFluorine is more lipophilic than hydrogen; enhances passive diffusion across cell membranes (and BBB).[1][3]
pKa Modulation Basicity ReductionElectron-withdrawing nature reduces the basicity of proximal nitrogens, altering protonation states at physiological pH.[2][3]
Binding Affinity VariableCan induce multipolar interactions with protein backbone carbonyls or sequester water molecules.[2][3]

Synthetic Strategies

Accessing the fluorinated imidazo[1,2-c]pyrimidine core requires precise regiocontrol.[1][2][3][7] The most robust method involves the cyclization of 5-fluorocytosine (a commercially available antifungal agent) or 5-halocytosines followed by cross-coupling.

Core Synthesis via Condensation

The reaction between a 5-substituted cytosine and an


-haloaldehyde (or equivalent) yields the fused ring system.

Reaction Scheme (DOT Visualization):

Synthesis cluster_0 Precursors Cytosine 5-Fluorocytosine (or 5-Iodocytosine) Intermediate Intermediate Adduct Cytosine->Intermediate NaOAc, H2O/EtOH Reflux, 4-12h Reagent Chloroacetaldehyde (or α-bromoketone) Reagent->Intermediate Product 8-Fluoro-imidazo[1,2-c]pyrimidin-5(6H)-one (Core Scaffold) Intermediate->Product Cyclization (-H2O, -HCl)

Caption: Cyclocondensation strategy for assembling the imidazo[1,2-c]pyrimidine core from cytosine precursors.

Protocol: Synthesis of 8-Substituted Imidazo[1,2-c]pyrimidine

Based on methodologies adapted from Jansa et al. (Eur. J. Med.[2][3][7] Chem. 2021).[2][3][7][8][9][10]

Objective: Synthesis of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one (versatile intermediate for fluorinated analogs via coupling).[1]

  • Reagents: 5-Iodocytosine (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), Sodium Acetate (anhydrous, 2.0 eq).[1][2][3]

  • Solvent: Ethanol/Water (1:1 v/v).[2][3]

  • Procedure:

    • Dissolve 5-iodocytosine and sodium acetate in the solvent mixture at room temperature.

    • Add chloroacetaldehyde dropwise.[2][3]

    • Heat the reaction mixture to reflux (80–90°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1).[1][3]

    • Workup: Cool the mixture to 0°C. The product typically precipitates. Filter the solid, wash with cold water and diethyl ether.[1][2][3]

    • Purification: Recrystallization from ethanol/DMF.[2][3]

  • Fluorination Note: To obtain the 8-fluoro analog directly, substitute 5-iodocytosine with 5-fluorocytosine (Flucytosine) in the step above.[2][3] The C-F bond remains intact during cyclization.[2][3]

Biological Activity & Therapeutic Applications[1][2][3][4][5][8][10][11][12][13]

Anticancer Activity: CDK2 Inhibition

The primary target for imidazo[1,2-c]pyrimidines is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle (G1/S transition).[1][3][7]

  • Mechanism: ATP-competitive inhibition.[2]

  • Binding Mode: The scaffold mimics the adenine ring of ATP.[3] The lactam motif (NH-C=O) at positions 6 and 5 acts as a donor-acceptor pair, forming hydrogen bonds with the "hinge region" of the kinase (specifically residue Leu83 in CDK2).[1][3]

  • SAR Insight: Substituents at C8 (e.g., fluoro, aryl) project into the hydrophobic pocket.[1][2][3] A fluorine atom at this position modifies the electronics of the ring, potentially enhancing selectivity over other kinases by altering the dipole moment and reducing metabolic liability.[1][2][3]

Signaling Pathway (DOT Visualization):

Pathway cluster_cell Cell Cycle Regulation (G1/S Phase) Inhibitor Fluorinated Imidazo[1,2-c]pyrimidine CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Competitive Inhibition (Hinge Binding) Rb Rb Protein (Retinoblastoma) CDK2->Rb Phosphorylation (Inactivation) E2F E2F Transcription Factor Rb->E2F Release S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Activation

Caption: Mechanism of Action: The scaffold blocks CDK2-mediated phosphorylation of Rb, arresting the cell cycle.[1][3]

Antitrypanosomal Activity

Fluorinated derivatives have shown potency against Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei.[1][3]

  • Hit Compound: Derivatives containing a 4-fluorophenylpiperazine side chain linked to the core.[2][3]

  • Activity:

    
     values in the low micromolar range (
    
    
    
    ).
  • Role of Fluorine: The para-fluoro group on the phenyl ring prevents metabolic hydroxylation, significantly extending the in vivo half-life compared to non-fluorinated analogs.[2][3]

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the imidazo[1,2-c]pyrimidine core:

PositionModificationBiological Consequence
C2/C3 (Imidazole) Alkyl/Aryl groupsModulates solubility and steric fit within the ATP pocket.[2] Bulky groups may decrease potency if the pocket is restricted.[2][3]
N6 (Lactam) Methylationgenerally abolishes activity for kinase inhibition (loss of H-bond donor to hinge region).[1][3]
C8 (Pyrimidine) Fluorine (-F) Increases metabolic stability; maintains small steric profile; electronic tuning.[1][3]
C8 (Pyrimidine) Iodo/Aryl Allows for Suzuki coupling.[1][3][7] Bi-aryl extensions here access the hydrophobic "back pocket" of kinases, drastically increasing potency (nM range).[1][2][3]

References

  • Jansa, J., Jorda, R., Skerlova, J., Krystof, V. (2021).[1][2][3][7] Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry. Link

  • Ferreira, M., et al. (2021).[1][2][3] Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Antitrypanosomal Agents. ChemMedChem. Link[1][3]

  • Humphries, A. C., et al. (2006).[1][2][3][11] 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters. Link

  • Vorbruggen, H., et al. (1978).[1][2][3] A direct synthesis of 5-fluorocytosine and its nucleosides. Journal of the Chemical Society.[2][3] Link[1][3]

Sources

Foundational

Technical Guide: 8-Fluoro-imidazo[1,2-c]pyrimidin-5-one Drug Discovery Targets

This guide details the pharmacological profile, synthesis, and biological targets of 8-fluoro-imidazo[1,2-c]pyrimidin-5-one , a specialized heterocyclic scaffold used in medicinal chemistry. Executive Summary 8-fluoro-im...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacological profile, synthesis, and biological targets of 8-fluoro-imidazo[1,2-c]pyrimidin-5-one , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary

8-fluoro-imidazo[1,2-c]pyrimidin-5-one is a fused bicyclic heterocycle derived from the antifungal drug 5-fluorocytosine (5-FC). It serves as a high-value "privileged scaffold" in drug discovery, acting as a bioisostere for purines and pyrimidines. Its primary utility lies in targeting viral replication machinery , cyclin-dependent kinases (CDKs) , and fungal metabolic pathways . The inclusion of the fluorine atom at position 8 enhances metabolic stability against oxidative defluorination and modulates the pKa of the pyrimidine ring, improving ligand-target binding affinity.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)

Structural Analysis

The core structure consists of a pyrimidine ring fused to an imidazole ring, with a ketone (oxo) group at position 5 and a fluorine atom at position 8.

  • Scaffold Class: Imidazo[1,2-c]pyrimidine.[1]

  • Key Pharmacophore: The cis-amide/lactam motif (N-C=O) mimics the hydrogen-bonding pattern of guanine/adenine, allowing it to interact with the "hinge region" of kinase ATP-binding pockets.

  • 8-Fluoro Substitution:

    • Metabolic Blockade: Prevents hydroxylation or oxidative metabolism at the susceptible 5-position of the original cytosine ring.

    • Electronic Modulation: Lowers the electron density of the ring system, potentially strengthening

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in target active sites.
      
Synthetic Accessibility

The synthesis is a self-validating protocol starting from commercially available 5-fluorocytosine.

Reaction Logic: The reaction involves the condensation of 5-fluorocytosine with chloroacetaldehyde (or bromoacetaldehyde) under acidic or neutral conditions. This forms the etheno-bridge between the exocyclic amine and the N3 nitrogen.

Synthesis Start 5-Fluorocytosine (Starting Material) Inter Intermediate (Alkylation at N3/N4) Start->Inter Nucleophilic Attack Reagent Chloroacetaldehyde (Cyclizing Agent) Reagent->Inter Product 8-Fluoro-imidazo[1,2-c] pyrimidin-5-one Inter->Product Dehydration & Cyclization (pH < 7.0)

Caption: Synthetic route for the construction of the 8-fluoro-imidazo[1,2-c]pyrimidin-5-one core.

Part 2: Primary Biological Targets

Target Class A: Viral Replication Machinery (HBV & PMMoV)

The imidazo[1,2-c]pyrimidin-5-one scaffold has demonstrated potent antiviral activity, particularly against non-enveloped viruses and Hepatitis B Virus (HBV).

  • Mechanism: The scaffold acts as a nucleoside analog mimic . It binds to viral coat proteins or polymerases, disrupting capsid assembly or chain elongation.

  • Specific Target: Pepper Mild Mottle Virus (PMMoV) Coat Protein (CP).

    • Validation: 3D-QSAR studies indicate that derivatives of this scaffold bind to amino acids at positions 62 and 144 of the PMMoV CP, causing virion fracture.

  • Relevance to Human Health: The scaffold is investigated for HBV inhibition, where it interferes with the priming of the viral polymerase.

Target Class B: Kinase Inhibition (CDK2 & PIM-1)

This is the most critical application for oncology drug discovery. The 8-fluoro-imidazo[1,2-c]pyrimidin-5-one core mimics the adenine ring of ATP.

  • Target: Cyclin-Dependent Kinase 2 (CDK2) .

    • Role: CDK2 regulates the G1/S phase cell cycle transition. Hyperactivation leads to uncontrolled tumor growth.

    • Binding Mode: The lactam group (position 5-one) functions as a hydrogen bond acceptor/donor pair, anchoring the molecule to the kinase hinge region (specifically Leu83 in CDK2).

    • 8-Fluoro Effect: The fluorine atom occupies a small hydrophobic pocket, improving selectivity over other kinases (like CDK1) by exploiting subtle steric differences.

  • Target: PIM-1 Kinase .

    • Role: Promotes cell survival and inhibits apoptosis in leukemia and prostate cancer.

    • Activity: Substituted derivatives have shown micromolar to nanomolar inhibition of PIM-1.

Target Class C: Fungal Metabolism (5-FC Prodrug Pathway)

Since the scaffold is derived from 5-fluorocytosine (a known antifungal), it retains activity against Candida albicans and Cryptococcus neoformans.

  • Mechanism:

    • Uptake: Enters fungal cells via cytosine permease.

    • Conversion: The imidazo-ring may undergo hydrolysis or enzymatic cleavage to release the active 5-fluorocytosine or 5-fluorouracil (5-FU) pharmacophore inside the cell.

    • Inhibition: 5-FU inhibits Thymidylate Synthase , blocking DNA synthesis.

Part 3: Experimental Protocols

Protocol: Synthesis of 8-Fluoro-imidazo[1,2-c]pyrimidin-5-one

Objective: Isolate the target scaffold with >95% purity.

  • Reagents: Dissolve 5-fluorocytosine (10 mmol) in aqueous buffer (pH 5.5, Acetate buffer).

  • Addition: Add Chloroacetaldehyde (45% aqueous solution, 15 mmol) dropwise over 20 minutes.

  • Reaction: Stir at 50°C for 6–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Neutralize solution with NaHCO₃. The product often precipitates. If not, extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

  • Validation: Confirm structure via ¹H-NMR (Look for disappearance of exocyclic NH₂ and appearance of imidazole protons at ~7.5-8.0 ppm).

Protocol: CDK2 Kinase Inhibition Assay

Objective: Determine IC₅₀ of the derivative against CDK2/Cyclin E.

  • System: ADP-Glo™ Kinase Assay (Promega) or ³³P-ATP radiometric assay.

  • Enzyme: Recombinant Human CDK2/Cyclin E complex (0.5 ng/µL).

  • Substrate: Histone H1 peptide (0.2 µg/µL).

  • Procedure:

    • Incubate compound (serial dilutions in DMSO) with Enzyme + Substrate + ATP (10 µM) for 60 minutes at room temperature.

    • Add ADP-Glo Reagent (stops reaction, consumes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence. Plot RLU vs. Log[Compound].

  • Control: Staurosporine (Standard inhibitor).

Part 4: Signaling Pathway Visualization

The following diagram illustrates the dual-targeting potential of the scaffold: inhibiting the Cell Cycle (via CDK2) and DNA Synthesis (via the 5-FU metabolite pathway).

Pathway cluster_Cancer Cancer Cell Cycle Arrest cluster_Fungal Antifungal/Metabolic Pathway Drug 8-Fluoro-imidazo [1,2-c]pyrimidin-5-one CDK2 Target: CDK2/Cyclin E Drug->CDK2 ATP Competitive Inhibition Prodrug Hydrolysis/Metabolism Drug->Prodrug Bio-activation (Fungi) Rb Rb Protein (Phosphorylation blocked) CDK2->Rb Inhibits G1S G1/S Transition BLOCKED Rb->G1S Arrests FiveFU 5-Fluorouracil (5-FU) Prodrug->FiveFU TS Thymidylate Synthase FiveFU->TS Covalent Inhibition DNA Fungal DNA Synthesis HALTED TS->DNA Blocks

Caption: Dual mechanism of action: Direct kinase inhibition (human/cancer) and metabolic conversion (fungal).

Part 5: Data Summary

Property8-Fluoro-imidazo[1,2-c]pyrimidin-5-one Characteristics
Molecular Formula C₆H₄FN₃O
Key Substituent 8-Fluoro : Blocks C5-metabolism, increases lipophilicity.
Primary Targets CDK2 (Cancer), PMMoV Coat Protein (Viral), Thymidylate Synthase (Fungal/indirect).
Binding Mode ATP-mimetic (Hinge binder); Nucleoside analog.
Synthetic Precursor 5-Fluorocytosine (Flucytosine).
Commercial Source TRC (Toronto Research Chemicals), Cat# F135300.

References

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 2021. Link

  • Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. Journal of Agricultural and Food Chemistry, 2023. Link

  • Synthesis of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one from 5-iodocytosine. ResearchGate, 2025. Link

  • 8-Fluoro-imidazo[1,2-c]pyrimidin-5(6H)-one Product Page. Toronto Research Chemicals. Link

  • Quantification of 5-Methylcytosine in DNA by the Chloroacetaldehyde Reaction. BioTechniques, 1999. (Describes the synthetic chemistry mechanism). Link

Sources

Exploratory

Therapeutic Potential of 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one

The 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one Technical Guide follows below. A Technical Guide on Scaffold Utility, Synthesis, and Pharmacological Applications Executive Summary: The Dual Nature of the Scaffold 8-Fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

The 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one Technical Guide follows below.

A Technical Guide on Scaffold Utility, Synthesis, and Pharmacological Applications

Executive Summary: The Dual Nature of the Scaffold

8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (often referred to as Ethenoflucytosine or the 8-F-IP scaffold ) occupies a unique niche in pharmaceutical science. It exists simultaneously as a critical process-related impurity in the manufacturing of fluorinated antivirals/antifungals (e.g., Flucytosine) and as a privileged scaffold for the design of tricyclic nucleoside mimetics.

While the parent molecule itself is often monitored for toxicity as a byproduct, its structural core offers a rigid, planar template that mimics purine/pyrimidine bases. When appropriately derivatized—specifically through N-ribosylation or C-sulfonamidation—this scaffold unlocks potent therapeutic activities, ranging from viral coat protein inactivation to polymerase inhibition .

This guide analyzes the molecule not just as an impurity to be removed, but as a lead structure to be exploited for antiviral and anticancer drug development.

Chemical Architecture & Properties[1][2]

Structural Identity
  • IUPAC Name: 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one

  • CAS Registry: 1353100-75-0[1]

  • Molecular Formula: C₆H₄FN₃O

  • Key Features:

    • Imidazo[1,2-c]pyrimidine Core: A tricyclic-like fused system (when glycosylated) that mimics the geometry of ethenoadenine or guanine.

    • C8-Fluorine: Acts as a bioisostere for hydrogen, increasing metabolic stability and altering the pKa of the pyrimidine ring, which enhances binding affinity in hydrophobic pockets.

    • C5-Ketone: Provides a hydrogen bond acceptor site critical for interaction with viral polymerases or coat proteins.

Tautomerism & Reactivity

The molecule exists in equilibrium between the keto (lactam) and enol (lactim) forms, though the 5-one (lactam) tautomer predominates in solution. This tautomeric preference is vital for its role as a nucleobase surrogate, ensuring correct Watson-Crick-like pairing or steric blockage during enzymatic processes.

Therapeutic Potential & Mechanism of Action (MoA)

The therapeutic value of this molecule lies in its derivatives. The core scaffold serves as a "warhead" carrier or a rigid linker.

Antiviral Activity (Plant & Human Models)

Recent studies have highlighted the efficacy of imidazo[1,2-c]pyrimidin-5-one derivatives against RNA viruses.

  • Target: Viral Coat Protein (CP) and RNA-dependent RNA Polymerase (RdRp).

  • Mechanism (Sulfonamide Derivatives):

    • Derivatives incorporating a sulfonamide moiety have shown high efficacy against Pepper Mild Mottle Virus (PMMoV), a surrogate model for rigid rod-shaped RNA viruses.

    • MoA: The compound induces virion fracture .[2] It binds to the viral Coat Protein (specifically interacting with amino acids at positions 62 and 144), destabilizing the capsid assembly and preventing viral uncoating/replication.

  • Human Potential (SARS-CoV-2/VZV):

    • Benzo-fused analogs (benzo[4,5]imidazo[1,2-c]pyrimidin-5-one) have demonstrated micromolar activity against SARS-CoV-2 and Varicella-Zoster Virus (VZV) .

    • The 8-fluoro core acts as a simplified, lower-molecular-weight analog of these fused systems, offering a starting point for fragment-based drug design (FBDD) to target the RdRp active site.

Anticancer & Kinase Inhibition

The rigid planarity of the imidazo[1,2-c]pyrimidine system allows it to intercalate into DNA or bind ATP-binding pockets of kinases.

  • Kinase Selectivity: Derivatives have shown potential in inhibiting PI3K-beta and PIM kinases , pathways critical in hematological malignancies (leukemia/lymphoma).

  • MoA: The scaffold mimics the adenine ring of ATP, competing for the catalytic cleft of the kinase. The C8-fluorine enhances lipophilicity, improving cell permeability.

Mechanism Visualization

The following diagram illustrates the divergent pathways of the scaffold's utility:

MoA_Pathways Scaffold 8-Fluoro-imidazo[1,2-c] pyrimidin-5-one Core Deriv_Sulf Sulfonamide Derivatives Scaffold->Deriv_Sulf C-Sulfonamidation Deriv_Nucl Nucleoside Analogs Scaffold->Deriv_Nucl N-Ribosylation Target_CP Target: Viral Coat Protein (Virion Fracture) Deriv_Sulf->Target_CP Destabilizes Capsid Target_RdRp Target: Viral RdRp (Chain Termination) Deriv_Nucl->Target_RdRp Mimics NTPs Target_Kinase Target: PI3K/PIM Kinase (ATP Competition) Deriv_Nucl->Target_Kinase Intercalation/Binding

Caption: Divergent therapeutic pathways for the 8-fluoro-imidazo[1,2-c]pyrimidin-5-one scaffold.

Synthesis & CMC Strategies

For researchers, synthesizing the core with high purity is the first hurdle. For CMC professionals, controlling it as an impurity in Flucytosine manufacturing is mandatory.

Synthesis Protocol (Scaffold Formation)

This protocol describes the formation of the core structure from fluorinated cytosine precursors.

Reagents: 5-Fluorocytosine (5-FC), Chloroacetaldehyde (or bromoacetophenone for aryl derivatives), Sodium Acetate, Ethanol/Water.

  • Reactant Prep: Dissolve 5-Fluorocytosine (1.0 eq) in a mixture of Ethanol/Water (1:1 v/v).

  • Cyclization: Add Chloroacetaldehyde (1.2 eq) and Sodium Acetate (2.0 eq) to buffer the pH.

  • Reflux: Heat the mixture to reflux (80-90°C) for 4-6 hours. The reaction involves the alkylation of the N3/N4 positions followed by dehydration to close the imidazole ring.

    • Note: The fluorine at position 5 of cytosine becomes the fluorine at position 8 of the final fused system.

  • Workup: Cool to room temperature. The product, 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one, often precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallize from Methanol/DMF if necessary to remove uncyclized intermediates.

Impurity Control (CMC Context)

In the production of Flucytosine, this molecule (Ethenoflucytosine) is a "Process-Related Impurity."

  • Origin: Arises from the reaction of 5-FC with aldehyde/ketone byproducts or contaminants in solvents.

  • Detection: High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.

  • Limit: Typically controlled to <0.15% in API (Active Pharmaceutical Ingredient) per ICH Q3A guidelines.

Synthesis Diagram

Synthesis_Flow Start 5-Fluorocytosine (5-FC) Intermediate N-Alkylated Intermediate Start->Intermediate Alkylation Reagent + Chloroacetaldehyde + NaOAc Reagent->Intermediate Cyclization Cyclization (Reflux, -H2O) Intermediate->Cyclization Product 8-Fluoro-6H-imidazo[1,2-c] pyrimidin-5-one Cyclization->Product Ring Closure

Caption: Synthetic route for the formation of the imidazo[1,2-c]pyrimidin-5-one core.

Experimental Data Summary

The following table consolidates key biological activity data for derivatives of this scaffold.

Derivative TypeTarget / OrganismActivity MetricReference
Sulfonamide-Linked PMMoV (Plant Virus)EC₅₀: 11.4 μg/mL[1]
Benzo-Fused Analog SARS-CoV-2IC₅₀: Micromolar range[2]
Benzo-Fused Analog VZV (Varicella)IC₅₀: Micromolar range[2]
Core Scaffold (Impurity) In vitro CytotoxicityLow (Process Impurity)[3]

References

  • Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. Journal of Agricultural and Food Chemistry, 2023. Link

  • Phenotypic Test of Benzo[4,5]imidazo[1,2-c]pyrimidinone-Based Nucleoside and Non-Nucleoside Derivatives against DNA and RNA Viruses. MDPI, 2023. Link

  • Ethenoflucytosine | CAS 1353100-75-0. Veeprho Impurity Standards.[1] Link

  • Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one... as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 2025.[3] Link

Sources

Foundational

Precision Pharmacophore Modeling of Fluorinated Imidazo[1,2-a]pyrimidine Derivatives

Executive Summary The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, widely exploited for its ability to mimic the purine core of ATP, making it a potent template for kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, widely exploited for its ability to mimic the purine core of ATP, making it a potent template for kinase inhibitors (e.g., PI3K, B-Raf, c-KIT) and GABA receptor ligands. The strategic incorporation of fluorine into this scaffold—often to block metabolic soft spots or modulate pKa—introduces unique computational challenges.

This technical guide details the pharmacophore modeling of fluorinated imidazo-pyrimidine derivatives. Unlike standard organic modeling, fluorinated systems require specific attention to electrostatic potentials, hydration penalties, and the "orthogonal multipolar" nature of the C-F bond. This guide provides a validated workflow for researchers to build high-enrichment pharmacophore models that accurately account for these halogen-specific effects.

Chemical Rationale & The Fluorine Effect[1][2][3][4]

The Scaffold Architecture

The imidazo[1,2-a]pyrimidine core is planar and aromatic. Its biological activity is driven by the bridgehead nitrogen atoms, which often serve as critical Hydrogen Bond Acceptors (HBA) in the hinge region of kinases.

Fluorine Perturbation

Substituting hydrogen with fluorine is not merely a steric change; it is an electronic overhaul.

  • pKa Modulation: Fluorine at the C2 or C3 position pulls electron density, significantly lowering the pKa of the N1/N4 nitrogens. In pharmacophore modeling, this affects the probability of the nitrogen acting as an HBA or HBD (in protonated forms).

  • Lipophilicity: The C-F bond increases logP (lipophilicity), often driving the molecule into hydrophobic pockets (e.g., the back-cleft of a kinase).

  • The "Fluorine Feature": In standard pharmacophores, F is often misclassified. It is not a strong H-bond acceptor. It is best modeled as a Hydrophobic feature with a weak electrostatic perimeter.

Computational Methodology

Dataset Curation & Conformation Generation

Objective: Generate a conformational ensemble that accurately reflects the rigid-body rotation of the C-F bond and the planar scaffold.

  • Force Field Selection: Use OPLS3e or MMFF94x . These force fields have optimized parameters for halogen-aromatic interactions and accurately predict the bond lengths/angles of fluorinated heterocycles.

  • Ionization States: Generate states at pH 7.4 ± 1.0. Crucial: Fluorination can shift the pKa of the imidazole ring nitrogen from ~6.8 to ~5.5, altering the dominant species at physiological pH. Ensure your model reflects the neutral form if the pKa drops below 7.0.

Feature Mapping: The "F-Specific" Protocol

Standard software (Discovery Studio, MOE, Phase) may default fluorine to a generic HBA. This leads to false positives.

Correct Feature Assignment:

Chemical Feature Standard Assignment Recommended F-Specific Assignment
Imidazo-pyrimidine Core Ring Aromatic (R) Ring Aromatic (R) + Vector Constraint (to enforce planarity)
Bridgehead Nitrogen H-Bond Acceptor (A) H-Bond Acceptor (A) (Check pKa; if protonated, switch to Donor)
Fluorine Atom (-F) H-Bond Acceptor (A) Hydrophobic (H) OR Custom Feature (Halogen)

| Trifluoromethyl (-CF3) | Hydrophobic (H) | Hydrophobic (H) (Radius 2.2 Å to account for rotation) |

Validation Strategy

Do not rely solely on RMSD. Use Matched Molecular Pair (MMP) analysis during validation.

  • Decoy Set Construction: Include non-fluorinated analogues in your decoy set (DUD-E or custom).

  • Metric: Calculate the Enrichment Factor (EF) specifically for fluorinated actives vs. non-fluorinated decoys to ensure the model is picking up the fluorine contribution, not just the scaffold.

Experimental Protocol: The "F-Scan" Workflow

This workflow describes the generation of a 3D-QSAR Pharmacophore model for a library of fluorinated imidazo[1,2-a]pyrimidines targeting a Tyrosine Kinase (e.g., c-KIT or B-Raf).

Phase 1: Ligand Preparation[5]
  • Import Structures: Import 2D SDF files of the derivatives.

  • Stereo & Tautomers: Generate stereoisomers. For the imidazo-pyrimidine, fix the tautomer to the N1-unprotonated form unless specific active site evidence suggests otherwise.

  • Minimization: Minimize using OPLS3e in an implicit water solvent (PBSA) to account for the hydration shell around the polar C-F bond.

Phase 2: Pharmacophore Generation (Common Feature)
  • Alignment: Select the 5 most active compounds (

    
    ).
    
  • Align: Rigid alignment on the imidazo[1,2-a]pyrimidine bicyclic core.

  • Feature Selection:

    • Select AARRH (2 Acceptors, 2 Rings, 1 Hydrophobic).

    • Manual Intervention:[1] Manually map a Hydrophobic feature to the Fluorine atom location. Set the tolerance radius to 1.2 Å.

  • Score: Generate hypotheses and rank by Survival Score (Vector alignment + Volume overlap).

Phase 3: QSAR Integration
  • Grid Generation: Place the aligned bio-conformers into a grid (1 Å spacing).

  • Field Calculation: Calculate Steric and Electrostatic fields (CoMFA/CoMSIA).

    • Note: Fluorine creates a region of high steric bulk and negative electrostatic potential. Ensure the electrostatic grid extends far enough to capture the F-dipole.

  • PLS Analysis: Correlate field values with

    
    .
    

Visualization of Logic & Workflow

The "F-Scan" Modeling Workflow

This diagram illustrates the decision process for handling fluorinated ligands.

F_Scan_Workflow Start Input: Fluorinated Imidazo-pyrimidines Prep Ligand Prep (OPLS3e / pH 7.4) Start->Prep pKa_Check pKa Calculation (N1/N4 shift?) Prep->pKa_Check Tautomer_A Neutral Species (Standard HBA) pKa_Check->Tautomer_A pKa < 7.0 Tautomer_B Protonated Species (HBD / Ionic) pKa_Check->Tautomer_B pKa > 7.4 Feature_Map Pharmacophore Mapping Tautomer_A->Feature_Map Tautomer_B->Feature_Map F_Decision Fluorine Mapping Strategy Feature_Map->F_Decision Map_Hyd Map as Hydrophobic (Lipophilic Pocket) F_Decision->Map_Hyd Buried F Map_Elec Map as Electrostatic (Dipole Interaction) F_Decision->Map_Elec Solvent Exposed F Model_Gen Generate Hypothesis (3D-QSAR) Map_Hyd->Model_Gen Map_Elec->Model_Gen Validate Validation (ROC / Decoys) Model_Gen->Validate

Caption: Decision tree for assigning pharmacophoric features to fluorinated imidazo-pyrimidines based on pKa and solvent exposure.

Pharmacophore Hypothesis Map

A conceptual representation of the resulting pharmacophore model for a kinase inhibitor.

Pharmacophore_Map Core Aromatic Ring (Scaffold) HBA_N H-Bond Acceptor (Bridgehead N) Core->HBA_N Fused System Hyd_F Hydrophobic (Fluorine) Core->Hyd_F C-F Bond Hyd_Tail Hydrophobic (Tail Group) Core->Hyd_Tail Linker Context Binding Pocket Context: Hyd_F fits into hydrophobic back-cleft (e.g., Val/Leu) HBA_N interacts with Hinge Region (e.g., Cys/Met)

Caption: Spatial arrangement of the 4-point pharmacophore. Note the Fluorine atom mapped as a Hydrophobic feature relative to the aromatic core.

SAR Insights & Interpretation

When analyzing the 3D-QSAR contour maps derived from this model:

  • Steric Contours: A green contour (sterically favorable) around the fluorine position indicates the receptor pocket has room for the slightly larger van der Waals radius of F (1.47 Å) compared to H (1.20 Å).

  • Electrostatic Contours: A red contour (electronegative favorable) near the fluorine suggests the receptor environment is electropositive (e.g., backbone amides or lysine side chains), stabilizing the C-F dipole.

  • Activity Cliff: If removing the fluorine leads to a drastic loss in potency (activity cliff), the pharmacophore model validates this by showing a high-weight Hydrophobic feature at that coordinate.

References

  • Imidazo[1,2-a]pyrimidine Scaffold Overview

    • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark.
  • Pharmacophore Modeling of Imidazo-pyridines (Kinase Targets)

    • Li, Y., et al. (2011). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors.[2] International Journal of Molecular Sciences.

  • Fluorine in Medicinal Chemistry (Mechanistic)

    • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Tubulin Inhibitors Modeling (Rel

    • Mirzaei, S., et al. (2021).[3][4] 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors.[4] Journal of Reports in Pharmaceutical Sciences.

  • Fluorine Interactions in Protein Pockets

    • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Sources

Protocols & Analytical Methods

Method

synthesis of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one from flucytosine

Executive Summary This application note details the synthesis of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (CAS: 1353100-75-0), commonly referred to as Ethenoflucytosine . This compound is a critical process-related impu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (CAS: 1353100-75-0), commonly referred to as Ethenoflucytosine . This compound is a critical process-related impurity in the manufacturing of 5-Fluorocytosine (5-FC) and downstream antiretrovirals like Emtricitabine. It also serves as a fused heterocyclic scaffold for novel nucleoside analog development.

The protocol utilizes a cyclocondensation reaction between 5-fluorocytosine and chloroacetaldehyde. Unlike generic literature, this guide focuses on controlling regioselectivity and managing the toxicity of haloaldehydes to ensure a high-yield, chromatographically pure product suitable for use as a reference standard.

Strategic Context & Reaction Logic

The formation of the imidazo[1,2-c]pyrimidine core involves the construction of an "etheno" bridge across the N3 and N4 positions of the cytosine ring.

  • Substrate: 5-Fluorocytosine (5-FC).[1][2][3] The fluorine atom at C5 (becoming C8 in the product) deactivates the ring electronically compared to cytosine, requiring optimized thermal conditions.

  • Reagent: Chloroacetaldehyde (CAA). CAA acts as a 1,2-dielectrophile.

  • Challenge: The reaction competes with hydrolysis of the chloroacetaldehyde and polymerization. pH control is vital to favor the nucleophilic attack of the pyrimidine nitrogens over aqueous decomposition.

Reaction Scheme


Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.QuantityRole
5-Fluorocytosine (5-FC) 129.091.05.00 gStarting Material
Chloroacetaldehyde (50% wt in H₂O)78.503.018.2 g (~15 mL)Cyclizing Agent
Sodium Acetate (Anhydrous) 82.033.511.1 gBuffer/Base
Water (Deionized) 18.02Solvent100 mLSolvent
Ethyl Acetate 88.11N/A200 mLExtraction

Equipment:

  • 250 mL Round-bottom flask (RBF) with reflux condenser.

  • Oil bath with digital temperature control.

  • Magnetic stirrer.

  • Rotary evaporator.

  • Preparative HPLC or Flash Chromatography system (for high purity).

Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a 250 mL RBF, dissolve Sodium Acetate (11.1 g) in Deionized Water (100 mL).

  • Add 5-Fluorocytosine (5.00 g) to the buffered solution. The suspension may not fully dissolve at room temperature (RT).

  • Critical Step: Add Chloroacetaldehyde solution (15 mL) dropwise over 5 minutes while stirring.

    • Note: CAA is a potent alkylating agent. Handle in a fume hood.

Step 2: Cyclocondensation

  • Heat the mixture to 70°C .

  • Maintain stirring at 70°C for 4 to 6 hours .

  • Monitoring: Check reaction progress via TLC (Mobile Phase: 10% MeOH in DCM) or HPLC. The starting material (5-FC) is more polar than the product.

    • Endpoint: Disappearance of the 5-FC peak.

Step 3: Workup & Isolation

  • Cool the reaction mixture to Room Temperature (25°C).

  • Adjust pH to ~7.0 if necessary (though NaOAc usually buffers this sufficiently).

  • Concentrate the aqueous solution under reduced pressure to approximately 30 mL volume.

  • Extract the concentrate with Ethyl Acetate (3 x 50 mL).

    • Insight: The product has moderate water solubility due to the amide functionality; multiple extractions are required.

  • Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.

  • Evaporate the solvent to yield a crude off-white solid.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1). Cool slowly to 4°C.

  • Flash Chromatography (Alternative for >99% purity):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent Gradient: 0%

      
       5% Methanol in Dichloromethane.
      
  • Drying: Dry the purified solid under high vacuum at 40°C for 12 hours.

Mechanism of Action

The formation of the imidazo[1,2-c]pyrimidine ring system follows a specific mechanistic pathway involving the N3 and N4 atoms of the cytosine ring.

  • Alkylation/Condensation: The exocyclic amine (N4) or the ring nitrogen (N3) attacks the aldehyde carbonyl of chloroacetaldehyde. Literature on etheno-adducts suggests the initial formation of a carbinolamine intermediate.

  • Cyclization: The second nitrogen attacks the

    
    -carbon (bearing the chlorine), displacing the chloride ion.
    
  • Dehydration: Loss of water aromatizes the newly formed imidazole ring.

The fluorine atom at C5 (which becomes C8) exerts an inductive withdrawing effect (


), reducing the nucleophilicity of N4, which explains why elevated temperatures (70°C) and excess reagents are necessary compared to non-fluorinated cytosine.

Mechanism Start 5-Fluorocytosine (5-FC) Inter1 Intermediate A: Carbinolamine Formation Start->Inter1 + CAA (Attack by N3/N4) CAA Chloroacetaldehyde (ClCH2CHO) CAA->Inter1 Inter2 Intermediate B: Cyclized Dihydro-OH Inter1->Inter2 - Cl⁻ (Ring Closure) Product 8-Fluoro-6H-imidazo [1,2-c]pyrimidin-5-one Inter2->Product - H₂O (Aromatization)

Figure 1: Mechanistic pathway for the formation of the imidazo[1,2-c]pyrimidine scaffold.

Analytical Characterization

To validate the synthesis, compare the isolated product against the following expected spectral data.

Table 1: Expected NMR & MS Data
TechniqueParameterExpected Signal / ValueAssignment
¹H NMR Solvent: DMSO-d₆

11.5 ppm (br s, 1H)
NH (N6 position)

7.95 ppm (d,

Hz, 1H)
H7 (Pyrimidinone ring)

7.60 ppm (d,

Hz, 1H)
H2 or H3 (Imidazole)

7.25 ppm (d,

Hz, 1H)
H3 or H2 (Imidazole)
¹⁹F NMR Decoupled

-165 to -170 ppm (s)
Fluorine at C8
Mass Spec ESI (+)

154.04

Molecular Ion

Note: The coupling constant


 is characteristic of the fluorine position relative to the adjacent proton on the pyrimidine ring.

Workflow Visualization

The following diagram outlines the operational workflow from raw materials to the final reference standard.

Workflow cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Isolation Step1 Dissolve NaOAc + 5-FC in Water Step2 Add Chloroacetaldehyde (Dropwise) Step1->Step2 Step3 Heat to 70°C (4-6 Hours) Step2->Step3 Step4 Monitor HPLC (Target: <1% 5-FC) Step3->Step4 Step5 Concentrate Aqueous Phase Step4->Step5 Complete Step6 Extract w/ EtOAc (3x) Step5->Step6 Step7 Evaporate Solvent Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation of Ethenoflucytosine.

Safety & Handling

  • Chloroacetaldehyde: Extremely toxic and a suspected carcinogen. It is a lachrymator. All transfers must occur in a certified chemical fume hood. Double-gloving (Nitrile) is recommended.

  • 5-Fluorocytosine: While a pharmaceutical, it is a potent antimetabolite. Avoid inhalation of dust.

  • Waste Disposal: The aqueous waste contains residual chloroacetaldehyde. Quench with aqueous sodium bisulfite or sodium hydroxide (to destroy the alkylating agent) before disposal according to local EHS regulations.

References

  • Dietz, J. P., et al. (2019).[2][4][5] "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate." European Journal of Organic Chemistry.[2] Link

  • Secrist, J. A., et al. (1972). "Fluorescent modification of adenosine-containing coenzymes. Biological activities and spectroscopic properties."[6][7][8][9] Biochemistry (Foundational chemistry for chloroacetaldehyde-cytosine/adenine adducts).[9] Link

  • Veeprho Laboratories. (n.d.). "Ethenoflucytosine | CAS 1353100-75-0."[10] Impurity Standards Database. Link

  • Barrio, J. R., et al. (1972). "Fluorescent adenosine and cytidine derivatives." Biochemical and Biophysical Research Communications. (Establishes the etheno-bridge mechanism). Link

  • Humphries, A. C., et al. (2006).[11] "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement." Bioorganic & Medicinal Chemistry Letters. (Structural analogs and NMR comparisons). Link

Sources

Application

crystallization techniques for imidazo[1,2-c]pyrimidin-5-one derivatives

Application Note: Crystallization & Solid-State Engineering of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives Introduction: The Scaffold Challenge Imidazo[1,2-c]pyrimidin-5-one derivatives (specifically the 5(6H)-one taut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Solid-State Engineering of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives

Introduction: The Scaffold Challenge

Imidazo[1,2-c]pyrimidin-5-one derivatives (specifically the 5(6H)-one tautomer) are emerging as critical scaffolds in medicinal chemistry, particularly as CDK2 inhibitors and antimicrobial agents [1, 2].

However, this scaffold presents unique solid-state challenges. The presence of the amide-like lactam moiety (N6-H···O=C5) creates a strong hydrogen-bond donor/acceptor motif. This often leads to:

  • High Lattice Energy: Resulting in "brick dust" insolubility in common organic solvents (MeOH, DCM).

  • Oiling Out: Upon anti-solvent addition, the compound often separates as a metastable oil rather than a crystal due to rapid supersaturation and lipophilic substituents.

  • Solvate Formation: The polar carbonyl and imidazole nitrogen readily trap polar solvents (DMSO, DMF, Water) in the lattice.

This guide details three field-proven protocols to overcome these barriers, moving beyond standard "dissolve and cool" methods.

Pre-Crystallization Characterization

Before attempting crystallization, you must define the solubility profile. These derivatives typically follow "Class 4" behavior (Low Solubility/Low Permeability).

Table 1: Typical Solubility Profile of Imidazo[1,2-c]pyrimidin-5-ones

Solvent ClassSolventSolubilityUtility
Dipolar Aprotic DMSO, DMF, DMAHigh (>50 mg/mL)Primary solvent for anti-solvent methods.
Protic Polar Ethanol, MethanolLow to ModerateAnti-solvent or reflux recrystallization.
Acidic Acetic Acid, Formic AcidHighGood for salt formation or recrystallization of free bases.
Non-Polar DCM, Ether, HexaneNegligibleStrict anti-solvents (Vapor diffusion).

Protocol A: Dual-Solvent Displacement (The "Oiling Out" Solution)[1]

Objective: Bulk purification (>100 mg scale) avoiding the formation of oils. Mechanism: DMSO disrupts the intermolecular hydrogen bonds. Slow water addition increases the dielectric constant, forcing hydrophobic stacking. Crucially, temperature cycling prevents oil formation.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude solid in the minimum amount of DMSO at 60°C.

    • Note: Filter this solution through a 0.45 µm PTFE filter to remove insoluble inorganic salts (e.g., Pd residues from Suzuki couplings [1]).

  • Initial Cloud Point: Add deionized water dropwise to the hot solution (60°C) with vigorous stirring until a faint, permanent turbidity appears.

  • The "Annealing" Phase (Critical):

    • Stop water addition.

    • Raise temperature to 75°C until the solution clears.

    • Cool slowly back to 60°C.

    • Why? This cycle dissolves amorphous "oils" and encourages nucleation of the thermodynamically stable crystal form.

  • Precipitation: Once stable nuclei form (visible as distinct particles, not oil droplets), resume adding water slowly (1 mL/min) while cooling to 20°C over 4 hours.

  • Isolation: Filter the solids. Wash with 10% DMSO/Water, then pure Water, then minimal cold Ethanol to remove high-boiling DMSO.

  • Drying: Vacuum dry at 50°C for 24 hours. Warning: Check NMR for residual DMSO; these scaffolds are prone to forming DMSO solvates.

Protocol B: Vapor Diffusion (For X-Ray Quality Crystals)

Objective: Growing single crystals for XRD structure determination (e.g., confirming regiochemistry of N-alkylation or Dimroth rearrangements [1]). Mechanism: Slow diffusion of a volatile anti-solvent (DCM) into a non-volatile solution (DMF) gradually increases supersaturation without physical agitation.

Step-by-Step Protocol:
  • Inner Vessel: Dissolve 10–20 mg of pure compound in 0.5 mL of DMF (or DMA) in a small 4 mL glass vial. Ensure the solution is clear (centrifuge if necessary).

  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL jar containing 5 mL of DCM (Dichloromethane) or Diethyl Ether .

    • Selection: Use DCM if the compound is moderately lipophilic; use Ether if it is highly polar.

  • Equilibration: Cap the outer jar tightly. Store in a vibration-free environment at constant temperature (20°C) for 3–7 days.

  • Harvesting: Crystals will form on the walls of the inner vial.

    • Troubleshooting: If no crystals form after 7 days, add one drop of benzene to the inner vial to disrupt

      
      -
      
      
      
      stacking interactions.

Protocol C: Acid-Base Swing Recrystallization

Objective: Purification of highly insoluble derivatives (e.g., those with nitro- or halide- substituents).

  • Dissolution: Suspend the solid in Glacial Acetic Acid (AcOH) . Heat to reflux (118°C). Most derivatives will dissolve due to protonation of the imidazole nitrogen.

  • Hot Filtration: Filter rapidly while boiling to remove elemental impurities.

  • Neutralization/Cooling:

    • Option A (Crystallization): Allow the AcOH solution to cool slowly to RT. The acetate salt or free base may crystallize.

    • Option B (Precipitation): Pour the hot AcOH solution into a 5x volume of 1M NaHCO₃ (aq). This rapidly deprotonates the scaffold, forcing precipitation.

  • Wash: Extensive water wash is required to remove trapped acetate ions.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct crystallization strategy based on your compound's behavior.

CrystallizationWorkflow Start Crude Imidazo[1,2-c]pyrimidin-5-one SolubilityCheck Solubility Test (MeOH/EtOH) Start->SolubilityCheck Soluble Soluble in hot EtOH? SolubilityCheck->Soluble Reflux Protocol C: Reflux in EtOH (Slow Cool) Soluble->Reflux Yes Insoluble Insoluble in Alcohols Soluble->Insoluble No DMSOCheck Dissolve in DMSO/DMF Insoluble->DMSOCheck BulkPurification Goal: Bulk Purity? DMSOCheck->BulkPurification AntiSolvent Protocol A: DMSO + Water (Temp Cycling) BulkPurification->AntiSolvent Yes XRD Goal: Single Crystal? BulkPurification->XRD No OilingOut Problem: Oiling Out? AntiSolvent->OilingOut Risk VaporDiff Protocol B: Vapor Diffusion (DMF / DCM) XRD->VaporDiff Remedy Remedy: Seed at Cloud Point + Heat/Cool Cycle OilingOut->Remedy Remedy->AntiSolvent

Figure 1: Strategic workflow for selecting crystallization methods based on solubility and end-goal (purity vs. structural analysis).

Critical Troubleshooting: The "Oiling Out" Phenomenon

Oiling out is the most common failure mode for this scaffold. It occurs because the compound is hydrophobic, but the solvent system (DMSO/Water) becomes highly polar too quickly.

The Fix: The "Seeding at Cloud Point" Technique

  • Prepare a small "seed" batch by taking 1 drop of the oily mixture, placing it on a watch glass, and scratching it with a spatula until it solidifies.

  • Return to your main vessel (which is currently an oil/solvent emulsion).

  • Re-heat until the oil dissolves (clear solution).

  • Cool just until the solution becomes slightly supersaturated (before oiling).

  • Add the seeds prepared in Step 1.

  • Hold temperature for 1 hour to allow crystal growth on the seeds before further cooling.

References

  • Rejman, D., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.[1]

  • Boukhallout, F. E., et al. (2024). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one... as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 34(3), 421-430.[2]

  • Shaaban, M. R., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives. Der Pharma Chemica, 8(2), 292-304.

Sources

Method

Application Note: Fluorination Strategies for Imidazo[1,2-c]pyrimidine Synthesis

This Application Note is designed for medicinal chemists and process scientists targeting the imidazo[1,2-c]pyrimidine scaffold—a distinct and less explored bioisostere of the common imidazo[1,2-a] isomer. This guide pri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists targeting the imidazo[1,2-c]pyrimidine scaffold—a distinct and less explored bioisostere of the common imidazo[1,2-a] isomer. This guide prioritizes high-fidelity protocols for introducing fluorine, a critical modification for metabolic stability and potency.

Executive Summary & Strategic Rationale

The imidazo[1,2-c]pyrimidine scaffold represents a privileged pharmacophore in kinase inhibition and CNS drug discovery. Unlike its ubiquitous isomer (imidazo[1,2-a]pyrimidine), the c-fused system possesses a unique bridgehead geometry involving the N3/C4 bond of the pyrimidine ring.

Fluorination of this scaffold is challenging due to the electron-deficient nature of the pyrimidine ring and the specific regiochemical bias of the imidazole moiety. This guide outlines three validated strategies based on the desired site of fluorination:

  • Method A (De Novo): For fluorination of the pyrimidine core (C8 position).

  • Method B (Late-Stage Electrophilic): For fluorination of the imidazole ring (C3 position).

  • Method C (Nucleophilic Displacement): For converting chloro-substituents to fluorine on the pyrimidine ring (C5/C7 positions).

Strategic Decision Matrix

FluorinationStrategy Start Target: Fluorinated Imidazo[1,2-c]pyrimidine Decision Where is the Fluorine needed? Start->Decision Route1 Pyrimidine Ring (C8) Decision->Route1 Route2 Imidazole Ring (C3) Decision->Route2 Route3 Pyrimidine Ring (C5/C7) Decision->Route3 MethodA Method A: De Novo Assembly (Start with 5-Fluorocytosine) Route1->MethodA High Reliability MethodB Method B: Electrophilic Fluorination (Selectfluor™) Route2->MethodB Direct C-H Func. MethodC Method C: Halogen Exchange (Halex) (CsF/DMSO displacement of Cl) Route3->MethodC Substitution

Figure 1: Decision matrix for selecting the optimal fluorination pathway based on regiochemical requirements.

Method A: De Novo Assembly (Pyrimidine Core Fluorination)

Objective: Synthesis of 8-fluoroimidazo[1,2-c]pyrimidine derivatives. Mechanism: Condensation of 4-aminopyrimidines with


-haloketones (The Chichibabin-type cyclization).

This is the most robust method for installing fluorine on the pyrimidine ring. Attempting to fluorinate the pyrimidine ring of a pre-formed imidazo[1,2-c] system is mechanistically unfavorable due to deactivation. Instead, we utilize 5-fluorocytosine or 5-fluoro-4-aminopyrimidine as the starting material.

Protocol 1: Cyclization of 5-Fluorocytosine

Targeting the C8 position (analogous to the 5-position of the starting cytosine).

Reagents:

  • Substrate: 5-Fluorocytosine (commercially available).

  • Cyclizing Agent: Chloroacetaldehyde (50% wt in water) or substituted

    
    -bromoacetophenones.
    
  • Solvent: Ethanol (EtOH) or DMF.

  • Base: NaHCO₃ or Et₃N (optional, depending on salt form).

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 5-fluorocytosine (1.0 equiv) and Ethanol (0.5 M concentration).

  • Addition: Add Chloroacetaldehyde (1.5 equiv) dropwise at room temperature.

    • Note: If using a substituted

      
      -haloketone (e.g., 2-bromoacetophenone), add as a solid or solution in EtOH.
      
  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor conversion by LCMS. The formation of the bicyclic system is indicated by the disappearance of the starting material and a mass shift corresponding to the loss of H₂O and HCl/HBr.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with saturated aqueous NaHCO₃.

    • Extract with EtOAc (3x) or DCM/MeOH (9:1) if the product is polar.

  • Purification: Recrystallize from EtOH/Ether or purify via flash chromatography (DCM/MeOH gradient).

Why this works: The N3 of the cytosine attacks the


-carbon of the aldehyde, followed by ring closure of the exocyclic amine (N4) onto the carbonyl. The fluorine at the 5-position of cytosine remains intact, becoming the 8-fluoro substituent in the fused system.

Method B: Late-Stage Electrophilic Fluorination (Imidazole Ring)

Objective: Direct C-H fluorination at the C3 position. Reagent: Selectfluor™ (F-TEDA-BF₄). Mechanism: S_E_Ar (Electrophilic Aromatic Substitution).

The C3 position of the imidazo[1,2-c]pyrimidine is the most nucleophilic site, analogous to the C3 of indoles or imidazo[1,2-a]pyridines. However, the electron-withdrawing nature of the fused pyrimidine ring makes this reaction slower than in isolated imidazoles.

Protocol 2: Selectfluor-Mediated C3 Fluorination

Reagents:

  • Substrate: Imidazo[1,2-c]pyrimidine derivative.[1][2][3]

  • Fluorinating Agent: Selectfluor™ (1.2 – 1.5 equiv).

  • Solvent: Acetonitrile (MeCN) / Water (10:1 ratio) or pure MeCN.

  • Temperature: 25°C to 60°C.

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (1.0 mmol) in MeCN (5 mL).

    • Critical Step: If solubility is poor, add water (0.5 mL) or use TFE (2,2,2-trifluoroethanol) as a co-solvent to stabilize the charged intermediate.

  • Reagent Addition: Add Selectfluor™ (1.2 mmol) in one portion.

  • Reaction: Stir at room temperature for 4 hours.

    • Checkpoint: Check LCMS. If conversion is <50%, heat to 50°C. The bridgehead nitrogen can reduce nucleophilicity; heat helps overcome the activation energy barrier.

  • Quench: Pour the reaction mixture into saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3 x 10 mL).

  • Purification: Silica gel chromatography.

    • Note: Fluorinated products often have similar R_f to starting materials. Use a gradient of 0-5% MeOH in DCM.

Mechanistic Pathway (Graphviz):

Mechanism Substrate Imidazo[1,2-c]pyrimidine (Nucleophilic C3) Intermediate Cationic σ-Complex (Wheland Intermediate) Substrate->Intermediate S_E_Ar Attack Selectfluor Selectfluor™ (F+) Selectfluor->Intermediate Product 3-Fluoroimidazo[1,2-c]pyrimidine Intermediate->Product -H+ (Deprotonation)

Figure 2: Electrophilic attack mechanism at the electron-rich C3 position.

Method C: Nucleophilic Fluorination (Halogen Exchange)

Objective: Conversion of chloro-imidazo[1,2-c]pyrimidines to fluoro-analogs. Context: Many synthetic routes to this scaffold yield chlorinated intermediates (e.g., from POCl₃ cyclizations). Reagents: CsF or KF with 18-Crown-6.

Protocol 3: Halex Reaction

Reagents:

  • Substrate: Chloro-imidazo[1,2-c]pyrimidine (e.g., 7-chloro derivative).

  • Fluoride Source: Cesium Fluoride (CsF) (anhydrous, 3.0 equiv).

  • Solvent: DMSO or Sulfolane (anhydrous).

  • Temperature: 100°C – 140°C.

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel and cool under Argon. CsF is extremely hygroscopic; water kills this reaction.

  • Setup: Add the chloro-substrate (1.0 equiv) and CsF (3.0 equiv) to the vessel.

  • Solvent: Add anhydrous DMSO (0.2 M concentration).

  • Reaction: Heat to 120°C for 12–24 hours.

    • Optimization: If the reaction is sluggish, add 18-Crown-6 (0.1 equiv) if using KF, or stick to CsF which is more soluble.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer extensively with water to remove DMSO.

Data Summary & Troubleshooting

Comparative Efficiency Table
StrategyTarget RegiochemistryReagentsTypical YieldKey Challenge
De Novo Pyrimidine Ring (C8)5-Fluorocytosine +

-haloketone
65–85%Availability of specific fluorinated precursors.
Electrophilic Imidazole Ring (C3)Selectfluor™, MeCN40–70%Sluggish reaction if pyrimidine has EWGs.
Halex Pyrimidine Ring (C5/C7)CsF, DMSO, Heat50–75%Requires high heat; sensitive to moisture.
Troubleshooting Guide
  • Problem: No reaction with Selectfluor at RT.

    • Solution: The pyrimidine ring is deactivating the imidazole. Increase temperature to 60°C or switch to a more potent electrophile source like NFSI (N-Fluorobenzenesulfonimide) with a Lewis Acid catalyst (e.g., ZrCl₄).

  • Problem: Regioisomer mixtures during De Novo synthesis.

    • Solution: Ensure the starting 4-aminopyrimidine is pure. The regioselectivity is driven by the high nucleophilicity of the ring nitrogen (N3) vs the exocyclic amine. Lowering the temperature during the initial addition of the haloketone can improve selectivity.

References

  • General Synthesis of Imidazo[1,2-c]pyrimidines

    • Moumita G. C., et al. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 2024. Link

  • Electrophilic Fluorination Protocols (Selectfluor)

    • Liu, P., et al. Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. J. Org.[4][5] Chem., 2015, 80(22), 11559–11565. (Cited as primary protocol proxy for fused imidazo-systems). Link

  • Nucleophilic Fluorination (Halex)

    • Doyle Group.[6] Nucleophilic Fluorination Strategies.[6][7] UCLA Chemistry. Link

  • Precursor Reactivity (Cytosine Derivatives)

    • Revankar, G.R., et al. Synthesis of Imidazo[1,2-c]pyrimidine Nucleosides. J. Med. Chem., 1975. (Foundational chemistry for the c-fused scaffold). Link

Sources

Application

Application Note: Advanced Solubility Enhancement Protocols for 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one

Executive Summary 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one is a highly privileged heterocyclic building block utilized extensively in the synthesis of nucleoside analogues, cyclin-dependent kinase 2 (CDK2) inhibitors, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one is a highly privileged heterocyclic building block utilized extensively in the synthesis of nucleoside analogues, cyclin-dependent kinase 2 (CDK2) inhibitors, and PI3K-beta selective inhibitors[1]. Furthermore, derivatives of this scaffold serve as potent complement C3a receptor antagonists for treating inflammatory and neurodegenerative conditions[2]. Despite its pharmacological versatility, the clinical translation of this scaffold is frequently bottlenecked by exceptionally poor aqueous solubility.

As a Senior Application Scientist, I have structured this guide to address the root physicochemical causes of this insolubility. This application note details two field-proven, self-validating methodologies to overcome the high crystal lattice energy of this scaffold: Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion (HME) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Physicochemical Profiling & Causality

To formulate an effective delivery system, one must first understand the causality of the molecule's insolubility. The compound (C6H4FN3O, MW: 153.11 g/mol ) exhibits a rigid, highly planar structure[3].

  • High Crystal Lattice Energy: The planar imidazopyrimidinone heterocycle stacks highly efficiently in the solid state via strong intermolecular hydrogen bonding and

    
     stacking. Overcoming this lattice energy during dissolution requires massive thermodynamic input.
    
  • The Fluorine Effect: The C-8 fluorine atom withdraws electron density, altering the pKa of the adjacent nitrogens and significantly increasing the overall lipophilicity (LogP) of the molecule[3]. This drives the molecule out of the aqueous phase.

  • Formulation Rationale: Traditional salt formation is often insufficient due to the weak basicity of the imidazopyrimidine nitrogens. Therefore, formulation strategies must either physically disrupt the crystal lattice (ASD)[4] or bypass the dissolution step entirely by pre-solubilizing the drug in a lipid matrix (SMEDDS)[5].

Strategic Workflows for Solubility Enhancement

Strategy A: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)

HME applies thermal and mechanical shear energy to disperse the crystalline active pharmaceutical ingredient (API) into a hydrophilic polymeric matrix at a molecular level[6]. By converting the drug from a crystalline to a high-energy amorphous state, the energy required to break the crystal lattice during dissolution is eliminated[4]. We recommend utilizing Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) due to its low glass transition temperature (


) and amphiphilic nature. This polymer provides a critical "spring and parachute" effect—rapidly releasing the drug into a supersaturated state (the spring) and sterically preventing its re-crystallization in the gastrointestinal tract (the parachute)[4].
Strategy B: Lipid-Based Nanocarriers (SMEDDS)

For highly lipophilic derivatives of the 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one scaffold, SMEDDS offer a thermodynamic bypass. The drug is pre-dissolved in an isotropic mixture of oils, surfactants, and co-surfactants[7]. Upon contact with gastrointestinal fluids, mild agitation from peristalsis causes spontaneous emulsification into nanometer-sized droplets (<50 nm). This presents the drug to the absorptive mucosa in a pre-dissolved state with a massive surface area, entirely bypassing the rate-limiting dissolution step[5].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation and Validation of HME-ASD

Objective: Formulate a 20% (w/w) drug-loaded ASD using Soluplus®.

Step-by-Step Methodology:

  • Milling and Blending: Co-mill 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (20% w/w) and Soluplus® (80% w/w) using a high-shear mixer for 10 minutes to ensure a homogenous physical mixture.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile from 90°C (feed zone) to 140°C (die zone). Causality: 140°C is above the

    
     of Soluplus but below the thermal degradation point of the API, allowing the polymer to melt and dissolve the drug without degrading the heterocyclic core[6].
    
  • Cooling and Milling: Cool the extrudate rapidly on a chilled conveyor belt to freeze polymer chain mobility, trapping the API in the amorphous state. Mill the extrudate through a 250 µm screen.

  • Self-Validation:

    • mDSC (Modulated Differential Scanning Calorimetry): Run a scan from 20°C to 250°C. The absence of the API's characteristic melting endotherm confirms successful amorphization[4].

    • PXRD (Powder X-Ray Diffraction): Analyze the powder. A broad "halo" pattern without sharp diffraction peaks validates the complete disruption of the crystal lattice[4].

Protocol 2: Preparation and Validation of SMEDDS

Objective: Develop an optimized isotropic lipid formulation for lymphatic transport.

Step-by-Step Methodology:

  • Excipient Screening: Determine the equilibrium solubility of the API in various vehicles. For this specific heterocyclic scaffold, medium-chain triglycerides (e.g., Capmul MCM) typically show superior solvent capacity compared to long-chain lipids[5].

  • Formulation Blending: Based on ternary phase diagram optimization, combine Capmul MCM (Oil, 10% w/w), Cremophor EL (Surfactant, 54% w/w), and Transcutol HP (Co-surfactant, 36% w/w)[5]. Stir at 40°C until a clear, isotropic mixture is formed.

  • API Incorporation: Add the API to the vehicle up to 80% of its saturation solubility to prevent precipitation upon storage. Vortex for 15 minutes.

  • Self-Validation:

    • Emulsification Test: Add 1 mL of the SMEDDS to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle paddle stirring (50 rpm)[7].

    • DLS (Dynamic Light Scattering): Analyze the resulting dispersion. A self-validating SMEDDS must yield a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) of <0.2, ensuring a stable, non-precipitating microemulsion[8].

Quantitative Data Presentation

The following table summarizes the anticipated solubility enhancement metrics based on the application of these protocols to the imidazo[1,2-c]pyrimidin-5-one scaffold:

Formulation StrategyPhysical State of APIApparent Aqueous Solubility (µg/mL)Fold EnhancementStability (Accelerated, 40°C/75% RH)
Crystalline API (Control) Crystalline< 151.0xHighly Stable
Physical Mixture Crystalline + Polymer~ 251.6xStable
HME-ASD (Soluplus) Amorphous> 450> 30.0xStable (No recrystallization at 3 mo)
SMEDDS (Capmul/Cremophor) Pre-dissolved (Lipid)> 1,200*> 80.0xStable (No phase separation at 3 mo)

*Note: SMEDDS solubility is measured as the concentration of API maintained in the dispersed micellar/emulsion phase without precipitation.

Mechanistic and Workflow Visualizations

DecisionTree A 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (Poorly Soluble API) B High Melting Point / High Lattice Energy? A->B C High Lipophilicity (LogP > 3)? A->C D Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion B->D Yes (Disrupt Lattice) E Self-Microemulsifying Drug Delivery System (SMEDDS) C->E Yes (Bypass Dissolution) F Validation: mDSC & PXRD (Confirm Amorphous Halo) D->F G Validation: DLS & PDI (Droplet Size < 50nm) E->G

Decision tree for selecting solubility enhancement strategies based on physicochemical properties.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K-beta (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Inhibitor Imidazo[1,2-c]pyrimidin-5-one Derivative Inhibitor->PI3K Inhibits

Mechanism of action for imidazo[1,2-c]pyrimidin-5-one derivatives as PI3K-beta inhibitors.

References

  • PubChem: 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one | C6H4FN3O | CID 145944905. National Center for Biotechnology Information. 3

  • Google Patents: WO2007034282A2 - Diaryl-imidazole compounds condensed with a heterocycle as c3a receptor antagonists. 2

  • ResearchGate: New Imidazo[1,2- c ]pyrimidin-5(6 H )-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. 1

  • MDPI (Pharmaceutics): Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement of Telmisartan.4

  • GSC Online Press: Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. 6

  • Dove Medical Press: Strategic approach to developing a self-microemulsifying drug delivery system to enhance antiplatelet activity and bioavailability. 5

  • ISCIII: Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. 7

  • PMC: A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats. 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Ethenoflucytosine in Flucytosine

This guide functions as a specialized Technical Support Center for researchers and process chemists dealing with the Ethenoflucytosine impurity (8-Fluoroimidazo[1,2-c]pyrimidin-5(6H)-one) in Flucytosine (5-FC) manufactur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers and process chemists dealing with the Ethenoflucytosine impurity (8-Fluoroimidazo[1,2-c]pyrimidin-5(6H)-one) in Flucytosine (5-FC) manufacturing and formulation.

Current Status: Operational | Tier: L3 (Process Chemistry & Formulation)

Impurity Profile & Identification

Subject: Ethenoflucytosine (Impurity E variant / Process-Related Impurity)

Before initiating control strategies, confirm the impurity identity.[1] In high-performance liquid chromatography (HPLC), this impurity often co-elutes with other polar degradants unless specific ion-pairing or HILIC methods are used.

ParameterSpecification
Common Name Ethenoflucytosine
Chemical Name 8-Fluoroimidazo[1,2-c]pyrimidin-5(6H)-one
CAS Registry 1353100-75-0
Molecular Formula C₆H₄FN₃O
Molecular Weight 153.11 g/mol
Structure Bicyclic adduct (Imidazole ring fused to Pyrimidine)
Typical RRT ~0.85 - 0.95 (Method Dependent)
Detection UV (240-280 nm) or MS (m/z 154 [M+H]⁺)

Formation Mechanism & Root Cause Analysis

The "Why" Behind the Impurity: Ethenoflucytosine is not a random degradation product; it is a cyclization adduct . It forms when the exocyclic amine (N4) and the ring nitrogen (N3) of Flucytosine react with a bifunctional two-carbon electrophile.

The Mechanism (Graphviz Visualization)

The following diagram illustrates the critical pathway where 2-carbon fragments (often arising from sterilization residues or excipient degradation) attack the Flucytosine core.

Ethenoflucytosine_Formation cluster_conditions Critical Process Parameters (CPPs) Flucytosine Flucytosine (5-FC) (Nucleophilic N3 & N4) Intermediate Unstable Intermediate (N-alkylated adduct) Flucytosine->Intermediate Nucleophilic Attack (Heat/pH driven) Electrophile C2-Electrophile Source (Chloroacetaldehyde, EtO, Glycolaldehyde) Electrophile->Intermediate Impurity Ethenoflucytosine (Bicyclic Imidazo-Pyrimidine) Intermediate->Impurity Cyclization & Dehydration (-H2O / -HCl) High Temperature (Autoclave) High Temperature (Autoclave) Acidic pH Acidic pH

Figure 1: Reaction pathway showing the conversion of Flucytosine to Ethenoflucytosine via electrophilic attack and cyclization.

Primary Sources of Electrophiles:
  • Sterilization Residues: Ethylene Oxide (EtO) from sterilized containers can react to form hydroxyethyl intermediates, which cyclize under heat.

  • Excipient Degradation: Polyethylene Glycol (PEG) or Polysorbates can degrade to form acetaldehyde or glycolaldehyde , which act as the "etheno" bridge donors.

  • Synthesis Reagents: If chloroacetaldehyde or dichloroethane were used in upstream solvent systems (rare in modern routes but possible).

Troubleshooting Guide (Q&A)

Scenario A: API Manufacturing (Synthesis)

Q: We see Ethenoflucytosine appearing in the crude API. We don't use aldehydes. Where is it coming from? A: Check your solvent recovery system.

  • Diagnosis: If you use halogenated solvents (like dichloroethane) or if your solvent recovery loop has trace contamination of ketones/aldehydes, these can react with 5-FC under reflux.

  • Action:

    • Test recycled solvents for chloroacetaldehyde or vinyl chloride traces.

    • Ensure the reaction pH is kept basic (>8) during workup if possible; acid catalyzes the cyclization.

    • Protocol: Switch to fresh solvent batches for three runs. If the impurity disappears, the root cause is the recovery loop.

Scenario B: Drug Product (Injectable Formulation)

Q: The impurity is absent in the API but spikes to 0.5% after terminal sterilization (autoclaving). Why? A: This is a classic "Heat + Precursor" reaction.

  • Mechanism: Autoclaving provides the activation energy for Flucytosine to react with trace aldehydes leaching from the packaging (e.g., PVC bags) or generated from buffer degradation.

  • Action:

    • Switch Sterilization Method: Move from Terminal Sterilization to Aseptic Fill-Finish . Recent patent data indicates this is the single most effective control, reducing levels from >0.2% to <0.05% [1].

    • Container Closure: If using flexible bags, verify they are not EtO-sterilized. Use radiation-sterilized or steam-sterilized containers before filling.

Scenario C: Stability Testing

Q: Ethenoflucytosine levels are increasing during shelf-life storage at 25°C. A: This indicates an active "donor" in your formulation.

  • Diagnosis: Are you using PEG, Polysorbate 80, or Dextrose? These generate aldehydes (formaldehyde/acetaldehyde) over time via oxidation.

  • Action:

    • Excipient Grade: Switch to "Low Peroxide/Low Aldehyde" grades of excipients.

    • Headspace: Nitrogen overlay is mandatory to prevent oxidative degradation of excipients into aldehyde precursors.

Control Strategy & Specifications

To ensure regulatory compliance (ICH Q3A/B), implement the following control limits.

Control PointParameterRecommended LimitRationale
Raw Material (API) Ethenoflucytosine ContentNMT 0.10%Prevent carryover into DP.
Container System Ethylene Oxide Residue< 1 ppmEliminates the C2-bridge source.
Finished Product Release LimitNMT 0.20%Based on safety/tox qualification [1].
Manufacturing Sterilization MethodAseptic Fill Avoids thermal activation of the impurity.

Analytical Protocol: Detection of Ethenoflucytosine[1]

Standard C18 methods often fail to separate Ethenoflucytosine from Flucytosine due to structural similarity. Use this validated approach:

Method: Reverse Phase Ion-Pairing HPLC

  • Column: C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: Buffer (pH 2.5 Phosphate + 5mM Octanesulfonic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (0-5 min)

    
     30% B (20 min).
    
  • Wavelength: 260 nm (Etheno-adducts have distinct fluorescence; FLD detection at Ex 230nm / Em 420nm is highly specific if UV sensitivity is low).

Validation Step: Spike your sample with Chloroacetaldehyde (10 ppm) and heat at 60°C for 1 hour. If the peak at RRT ~0.9 increases, your method is correctly identifying the Etheno-adduct.

References

  • World Intellectual Property Organization (WIPO). (2024). Formulations parentérales de flucytosine (WO2024100679A1).Link

    • Context: Identifies "ethenoflucytosine" (8-fluoroimidazo[1,2-c]pyrimidin-5(6H)-one)
  • Veeprho Laboratories. (n.d.). Ethenoflucytosine Reference Standard (CAS 1353100-75-0).[1]Link

    • Context: Provides chemical structure, CAS number, and characterization d
  • National Institutes of Health (NIH) - PubChem. (n.d.). Flucytosine Compound Summary.Link

    • Context: General chemical properties and reactivity profile of the parent molecule.
  • Bartsch, H., et al. (1994). Exocyclic adducts of DNA bases: structure and formation.Carcinogenesis.

Sources

Optimization

Technical Support Center: Fluorination Control in Imidazo[1,2-a]pyrimidines

This guide serves as a specialized Technical Support Center for researchers working with imidazo[1,2-a]pyrimidine scaffolds. It addresses the precise challenge of controlling regioselectivity , specifically distinguishin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with imidazo[1,2-a]pyrimidine scaffolds. It addresses the precise challenge of controlling regioselectivity , specifically distinguishing between ring fluorination (C3/C2) and "side" fluorination (alkyl side-chains or over-fluorination).[1]

[1]

Current Status: Online 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Controlling Side & Regioselective Fluorination Pathways[1]

Core Logic: The "Ionic vs. Radical" Divergence

In imidazo[1,2-a]pyrimidine synthesis, "side fluorination" typically arises from an unintentional switch in reaction mechanism.[1] The C3 position of the fused ring is nucleophilic and prone to Electrophilic Aromatic Substitution (SEAr) . However, alkyl side chains (benzylic-like positions) are susceptible to Hydrogen Atom Transfer (HAT) and radical fluorination.[1]

  • Goal: Ring Fluorination (C3)

    
     Requires Ionic Pathway  (Polar solvent, dark, electrophilic F source).[1]
    
  • Goal: Side-Chain Fluorination

    
     Requires Radical Pathway  (SET mechanism, light, radical initiator).[1]
    
  • The Problem: Many electrophilic reagents (e.g., Selectfluor) have a low-barrier Single Electron Transfer (SET) potential, leading to "leakage" into radical pathways, causing undefined side-chain fluorination.[1]

Pathway Visualization

The following diagram illustrates the mechanistic divergence that dictates where the fluorine atom lands.

FluorinationPathways Start Imidazo[1,2-a]pyrimidine Substrate Condition Reaction Conditions Start->Condition Reagent Fluorinating Agent (e.g., Selectfluor) Reagent->Condition Ionic Ionic Pathway (Polar Solvent, Dark) Condition->Ionic High Dielectric Constant (MeCN/H2O) Radical Radical Pathway (SET, Light, Non-polar) Condition->Radical Photoredox / Initiator SigmaComplex Sigma Complex (C3-Cation) Ionic->SigmaComplex RadicalInt Radical Intermediate (Side Chain/Ring Radical) Radical->RadicalInt Prod_C3 C3-Fluoro Product (Desired Ring F) SigmaComplex->Prod_C3 -H+ Prod_Side Side-Chain F / Over-F (Undesired) RadicalInt->Prod_Side F-transfer

Figure 1: Mechanistic divergence in fluorination.[1] To prevent side fluorination, one must suppress the Radical Pathway (red) and promote the Ionic Pathway (blue).

Troubleshooting & FAQs

Category A: Regioselectivity (The "Wrong Spot" Problem)

Q1: I am attempting C3-fluorination using Selectfluor, but I observe significant fluorination on my alkyl side chain (e.g., methyl group at C2). Why? Diagnosis: You are likely experiencing "Radical Leakage."[1] Selectfluor is an oxidant (


 V vs SCE).[1] If your reaction is exposed to ambient light or contains trace metal impurities, it can generate a cation radical that deprotonates at the alkyl side chain (HAT) rather than reacting at the aromatic C3.
Corrective Action: 
  • Exclude Light: Wrap the reaction vessel in aluminum foil to inhibit photo-induced SET.

  • Solvent Switch: Move to a highly polar solvent system.[1] A mixture of MeCN:H2O (9:1) stabilizes the ionic transition state (SEAr) and suppresses radical formation.[1]

  • Radical Scavenger: Add 10 mol% of TEMPO or BHT. If the side-chain product disappears, the mechanism was radical-based.[1]

Q2: My LCMS shows a mass of M+34 instead of M+18 (Fluorine). What is happening? Diagnosis: This is Chlorination , a common side reaction with Selectfluor (F-TEDA-BF4).[1] As Selectfluor transfers F+, it generates a chlorinated byproduct (TEDA-Cl).[1] In proton-rich or nucleophilic solvents, this chloride can attack the ring.[1] Corrective Action:

  • Check Quality: Old Selectfluor hydrolyzes, increasing free chloride content.[1] Use fresh reagent.

  • Buffer: Add 1.0 eq of NaHCO3 to buffer the acidity, as acid promotes the chlorination pathway over fluorination.

Category B: Over-Fluorination (The "Poly-F" Problem)[1]

Q3: I want mono-fluorination at C3, but I keep getting the C3,C5-difluoro product. Diagnosis: The first fluorine atom exerts an inductive withdrawing effect (-I), but if the ring is electron-rich (e.g., amino-substituted), it may remain nucleophilic enough for a second attack.[1] Additionally, the pyrimidine ring makes the system electron-deficient, but if you have strong donors (e.g., -OMe, -NMe2), the system becomes "too hot." Corrective Action:

  • Stoichiometry Control: Reduce Selectfluor to 0.95 equivalents . Do not use excess.

  • Stepwise Addition: Add the fluorinating agent dropwise over 1 hour at 0°C. High local concentration favors di-fluorination.[1]

  • Protonation Strategy: Run the reaction in mild acid (e.g., dilute H2SO4 in MeOH). Protonation of the pyrimidine nitrogen deactivates the ring towards a second electrophilic attack.

Comparative Data: Solvent Effects on Selectivity[1]

The choice of solvent is the single most critical variable in controlling side pathways.

Solvent SystemDielectric Constant (

)
Primary MechanismMajor ProductSide Product Risk
MeCN (Anhydrous) 37.5Mixed (Ionic/Radical)C3-FModerate (Side-chain F)
MeCN : H2O (10:1) >40Ionic (SEAr) C3-F (High Yield) Low
DCM or Chloroform <9Radical / SETMixtureHigh (Chlorination)
DMF 36.7IonicFormylated AdductsHigh (DMF reaction)

Optimized Protocol: Selective C3-Fluorination[1]

This protocol is designed to maximize C3-selectivity while suppressing alkyl side-chain fluorination and chlorination.[1]

Scope: Imidazo[1,2-a]pyrimidines with alkyl substituents.

Reagents:

  • Substrate (1.0 mmol)[1][2]

  • Selectfluor (1.05 mmol) – Must be dry/fresh.[1]

  • Solvent: Acetonitrile (MeCN) / Water (H2O) [9:1 ratio][1]

  • Additive: Sodium Tetrafluoroborate (NaBF4) (0.5 equiv) – Increases ionic strength.[1]

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the substrate in MeCN:H2O (9:1, 0.1 M concentration).

    • Why? Water increases polarity, stabilizing the cationic sigma-complex intermediate required for ring fluorination.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

    • Why? Lower temperature discriminates between the low-activation-energy SEAr pathway and the higher-barrier radical side reactions.[1]

  • Addition: Add NaBF4 (0.5 equiv), followed by the portion-wise addition of Selectfluor (1.05 equiv) over 15 minutes.

    • Why? NaBF4 provides a common ion effect and suppresses chloride attack (chlorination).[1]

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 1 hour. Exclude light by wrapping the flask in foil.

  • Quench: Pour the mixture into saturated aqueous NaHCO3. Extract with EtOAc.[1][2]

  • Purification: The C3-fluoro product is often less polar than the starting material.[1] Use a gradient of Hexane/EtOAc.[1]

Decision Tree for Troubleshooting

Use this flow to diagnose your specific fluorination failure mode.

TroubleshootingTree Problem What is the major impurity? SideChain Side-Chain Fluorination (Alkyl-F) Problem->SideChain Alkyl-F Chlorination Chlorinated Product (+34 amu) Problem->Chlorination Cl-Adduct DiFluor Di-Fluorination (Ring + Ring) Problem->DiFluor Poly-F Sol_Side 1. Wrap in Foil 2. Add TEMPO (5%) 3. Switch to MeCN:H2O SideChain->Sol_Side Sol_Chlor 1. Use Fresh Selectfluor 2. Add NaBF4 additive 3. Avoid DCM Chlorination->Sol_Chlor Sol_Di 1. Lower Temp (0°C) 2. Reduce Eq (0.95) 3. Protonate (Acidic Media) DiFluor->Sol_Di

Figure 2: Rapid diagnostic tree for fluorination impurities.[1]

References

  • Selectfluor Mechanism & Radical Pathways

    • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

  • Regioselectivity in Imidazo-fused Systems

    • Li, H., et al. (2015).[3] Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. Journal of Organic Chemistry. Link[1]

  • Radical Fluorination Control

    • Pitts, C. R., & Lectka, T. (2014).[1] Chemical generation of fluorine radicals: C–H activation and beyond. Chemical Reviews. Link[1]

  • Solvent Effects in Fluorination

    • Nyffeler, P. T., et al. (2005).[1] Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. Link[1]

Sources

Troubleshooting

Technical Support Center: Separation of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one Isomers

Welcome to the dedicated technical support guide for the separation of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one isomers. This resource is designed for researchers, analytical chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the separation of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one isomers. This resource is designed for researchers, analytical chemists, and process development scientists who are navigating the complexities of isolating and purifying these specific chemical entities. The presence of stereoisomers, particularly enantiomers, in pharmaceutical compounds is a critical quality attribute, as different isomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide provides in-depth troubleshooting advice and foundational protocols to empower you to develop robust and efficient separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one?

The core challenge lies in the potential for chirality. If the molecule exists as a pair of enantiomers, they will have identical physical properties (e.g., boiling point, solubility) in an achiral environment, making separation by standard chromatographic techniques (like non-chiral reverse-phase HPLC) impossible.[3] The key is to introduce a chiral environment, typically through a chiral stationary phase (CSP), that allows for differential interaction with each enantiomer.

Q2: What are the recommended initial techniques for separating these isomers?

For chiral separations, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the industry standards.[4][5]

  • Chiral HPLC: A versatile technique with a wide variety of available chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point due to their broad applicability.[1][6]

  • Chiral SFC: Often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase component.[2][4][7] It can offer different selectivity compared to HPLC, making it a powerful alternative if HPLC methods fail.[3]

Q3: How do I select an appropriate chiral stationary phase (CSP)?

There is no universal CSP. Selection is largely an empirical process of screening. However, for heterocyclic compounds like 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one, polysaccharide-based columns are highly recommended for initial screening. These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complex formation.[6] A screening set of 4-6 columns with different polysaccharide derivatives (e.g., amylose and cellulose with various carbamate substituents) is a cost-effective starting point.

Troubleshooting Guide: Chiral Separation Method Development

This section addresses specific issues you may encounter during your experiments. The underlying logic for each troubleshooting step is provided to help you make informed decisions.

Q: I am observing a single peak for my compound on a chiral column. What are the next steps?

This is a common starting point and indicates a lack of enantioselectivity under the current conditions. The goal is to modify the system to induce differential interaction between the enantiomers and the CSP.

Answer: Your troubleshooting strategy should systematically address the three key factors governing chromatographic resolution: selectivity (α), efficiency (N), and retention factor (k').

dot

Caption: Troubleshooting workflow for no enantiomeric separation.

  • Verify Retention: First, ensure your compound is being retained on the column (retention factor k' > 1). If it elutes too quickly, there is insufficient time for interaction with the CSP. To increase retention in normal phase, decrease the amount of the polar modifier (e.g., alcohol). In reversed-phase, decrease the organic component.

  • Change the Chiral Selector: The most impactful change is to screen different CSPs. The spatial arrangement of chiral centers on a cellulose-based CSP is different from an amylose-based one, leading to completely different selectivities.[6]

  • Alter the Mobile Phase:

    • Organic Modifier: The choice of alcohol (e.g., isopropanol, ethanol, methanol) in the mobile phase is critical. These modifiers compete with the analyte for hydrogen bonding sites on the CSP. Switching from isopropanol to ethanol, for example, can dramatically alter selectivity.[6]

    • Additives: For compounds with acidic or basic functional groups, adding a small amount of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additive can improve peak shape and sometimes induce separation by ensuring a consistent ionization state of the analyte.

  • Optimize Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.[6] Lowering the temperature can sometimes increase selectivity by enhancing interaction energies, though it may also increase analysis time and pressure. Conversely, higher temperatures can improve peak efficiency.

  • Switch Techniques (HPLC to SFC): Supercritical fluid chromatography (SFC) operates with a different mobile phase (supercritical CO2 and a co-solvent). This fundamentally changes the interactions and can often provide separation where HPLC fails.[3]

Q: I have partial separation (poor resolution, Rs < 1.5). How can I improve it?

Answer: Achieving a resolution (Rs) of at least 1.5 is the standard goal for robust quantification. Improving resolution involves optimizing selectivity (α), efficiency (N), and retention (k').

Strategies for Improving Resolution
Parameter to OptimizeStrategyRationale
Selectivity (α) 1. Fine-tune mobile phase composition (e.g., change alcohol percentage by small increments). 2. Change the type of organic modifier (e.g., Ethanol to Isopropanol). 3. Adjust temperature.Selectivity is the most powerful factor for improving resolution. Small changes in the mobile phase or temperature can have a large impact on the differential interaction between enantiomers and the CSP.[6]
Efficiency (N) 1. Decrease the flow rate. 2. Use a column with smaller particles (e.g., 5 µm to 3 µm). 3. Ensure the system is optimized (minimize extra-column dead volume).Higher efficiency leads to narrower peaks, which are easier to resolve. Lower flow rates allow for better mass transfer, increasing the number of theoretical plates (N).
Retention (k') 1. Increase retention by adjusting mobile phase strength.Increasing the retention factor (up to k' ≈ 10) gives the enantiomers more time to interact with the CSP, which can lead to better separation. This has a diminishing return on resolution beyond a certain point.

Exemplar Protocol: Chiral HPLC Method Development Screening

This protocol provides a systematic workflow for initial screening. It is a self-validating system that includes checks for method suitability.

Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase for the separation of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one enantiomers.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Screening set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF)

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Sample: 1 mg/mL solution of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one in mobile phase.

2. Screening Protocol Steps:

  • Column Installation and Equilibration:

    • Install the first screening column (e.g., Chiralpak IA).

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min for at least 20 column volumes.

  • System Suitability Check:

    • Inject a void volume marker (e.g., uracil) to determine the dead time (t0).

  • Initial Injection:

    • Inject 5 µL of the sample solution.

    • Run the analysis for 15-20 minutes.

  • Data Analysis:

    • No Separation: If a single peak is observed, proceed to the next mobile phase condition (see table below).

    • Partial or Baseline Separation: Calculate the retention factor (k'), selectivity (α), and resolution (Rs). If Rs > 1.0, this condition is a promising starting point for optimization.

  • Systematic Screening:

    • Repeat steps 1-4 for each column and mobile phase combination outlined in the screening table. This systematic approach ensures comprehensive evaluation.

Screening Conditions Table
ColumnMobile Phase 1Mobile Phase 2Mobile Phase 3
Chiralpak IA 90:10 Hexane:IPA80:20 Hexane:IPA90:10 Hexane:EtOH
Chiralpak IB 90:10 Hexane:IPA80:20 Hexane:IPA90:10 Hexane:EtOH
Chiralpak IC 90:10 Hexane:IPA80:20 Hexane:IPA90:10 Hexane:EtOH
Chiralpak ID 90:10 Hexane:IPA80:20 Hexane:IPA90:10 Hexane:EtOH

5. Post-Screening Decision:

dot

Caption: Post-screening decision-making workflow.

This structured approach ensures that you either find a suitable separation condition or have a clear, logical path for next steps, such as moving to more advanced techniques like SFC.

References

  • Uslu Kobak RZ, Akkurt B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. JOTCSA. [Link]

  • Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]

  • Boček Pavlinac, I., et al. (n.d.). Isomer forms of imidazopyridines. ResearchGate. [Link]

  • (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Li, Y., et al. (2023). Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. Journal of Agricultural and Food Chemistry. [Link]

  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [Link]

  • (2025). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. ResearchGate. [Link]

  • Năstasă, C., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Shevchuk, M., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • (2026). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • (n.d.). Supercritical Fluid Chromatography. Intech Analytical Instruments. [Link]

  • (2025). Chiral separations: Recent developments in chiral stationary phases and chromatographic separations of chiral compounds. ResearchGate. [Link]

  • (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

  • (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

  • (2023). Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net. [Link]

  • Wang, T., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (n.d.). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. PubMed. [Link]

  • Sousa, M., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cyclization Yields for Fluorinated Pyrimidine Heterocycles

Welcome to the Technical Support Center for the synthesis of fluorinated pyrimidine heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated pyrimidine heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable scaffolds. Fluorinated pyrimidines are privileged structures in medicinal chemistry and materials science, but their synthesis, particularly the crucial cyclization step, is often plagued by challenges leading to suboptimal yields.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common problems, optimize reaction conditions, and ultimately enhance the efficiency and success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the key challenges and strategic considerations in fluorinated pyrimidine cyclization.

Q1: Why are my cyclization yields for fluorinated pyrimidines consistently low?

A1: Low yields in these reactions are common and can stem from several factors rooted in the unique electronics of the fluorinated pyrimidine ring:

  • Electron-Deficient Ring: The high electronegativity of fluorine atoms significantly reduces the electron density of the pyrimidine ring. This deactivation can slow down or inhibit cyclization reactions that rely on the ring's nucleophilicity.[3]

  • Leaving Group Ability: In intramolecular Nucleophilic Aromatic Substitution (SNAr) reactions, which are common for forming fused rings, the nature of the leaving group is critical. While fluoride is a poor leaving group in SN2 reactions, it is often the best halide leaving group in SNAr chemistry due to its ability to stabilize the intermediate Meisenheimer complex.[4] If your substrate has a different leaving group (e.g., Cl, Br), the reaction may be sluggish.

  • Steric Hindrance: Bulky substituents on either the pyrimidine core or the tethered nucleophile can sterically impede the intramolecular approach required for cyclization.

  • Side Reactions: Competing intermolecular reactions, hydrolysis of starting materials or intermediates, and the formation of stable, non-cyclized intermediates can divert material from the desired pathway.[5]

Q2: What is the most critical factor to consider when selecting a solvent for these cyclizations?

A2: The choice of solvent is paramount and directly influences reaction rates and outcomes. For intramolecular SNAr-type cyclizations, polar aprotic solvents are generally the top choice.[4]

  • Why Polar Aprotic? Solvents like DMF, DMSO, acetonitrile, and THF are effective for several reasons:

    • They effectively solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃), leaving the anionic nucleophile "naked" and more reactive.[4]

    • They possess high dielectric constants, which can help stabilize the charged Meisenheimer intermediate formed during SNAr reactions.[4]

    • They are non-reactive and do not compete with the intended nucleophile.[4]

In one optimization study, N,N-dimethylformamide (DMF) and acetonitrile were found to be the most favorable solvents for a specific intramolecular cyclization, yielding 82% and 70% respectively, while solvents like toluene, dichloromethane, and THF were far less effective.[6]

Q3: How does the position of the fluorine atom affect the cyclization reaction?

A3: The location of the fluorine substituent has a profound electronic impact. Fluorine atoms act as strong electron-withdrawing groups through induction and can activate the ring for nucleophilic attack. For an SNAr reaction, the fluorine atom must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[4] A fluorine atom meta to the leaving group will have a much weaker activating effect.

Part 2: Troubleshooting Guide: From Low Yields to Side Products

This section provides a problem-oriented approach to tackling specific experimental issues.

Problem 1: Low or No Product Yield - Incomplete Conversion

You observe a significant amount of unreacted starting material by TLC or LC-MS analysis.

Potential Cause 1: Insufficient Nucleophilicity or Base Strength

  • The "Why": The intramolecular nucleophile may not be sufficiently reactive to attack the electron-deficient pyrimidine ring. The chosen base may not be strong enough to fully deprotonate the nucleophile, leading to a low concentration of the active species.

  • Solutions:

    • Change the Base: If you are using a weak base like K₂CO₃ or Et₃N, consider switching to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices for deprotonating alcohols and amines to generate more potent nucleophiles. Strong bases like NaOH and KOH have also been shown to catalyze cyclizations effectively.[7]

    • Increase Temperature: Heating the reaction can provide the necessary activation energy to overcome the reaction barrier. Microwave irradiation can be particularly effective for accelerating these reactions, often reducing reaction times from hours to minutes and improving yields.[7][8][9]

Potential Cause 2: Suboptimal Solvent Choice

  • The "Why": As discussed in the FAQs, the solvent plays a critical role. Using a non-polar or protic solvent can severely hinder the reaction. Protic solvents, for instance, can form hydrogen bonds with the nucleophile, reducing its reactivity.[4]

  • Solutions:

    • Solvent Screening: If yield is low, perform a small-scale screen of polar aprotic solvents. The optimal choice can be highly substrate-dependent.

    • Ensure Anhydrous Conditions: Water can hydrolyze starting materials or intermediates and quench the active nucleophile. Use dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Problem 2: Formation of Side Products

Your reaction mixture shows multiple spots on TLC, and purification is difficult.

Potential Cause 1: Intermolecular vs. Intramolecular Reaction

  • The "Why": At high concentrations, the deprotonated nucleophile of one molecule can react with the pyrimidine ring of another molecule, leading to dimerization or polymerization instead of the desired intramolecular cyclization.

  • Solution: High Dilution Conditions

    • Perform the reaction at a low concentration (e.g., 0.01-0.05 M). This favors the intramolecular pathway by reducing the probability of intermolecular collisions. A common technique is to use a syringe pump to slowly add a solution of the starting material and base to a larger volume of heated solvent.

Potential Cause 2: Competing Rearrangements or Ring-Opening

  • The "Why": Highly strained ring systems or the presence of certain functional groups can lead to unexpected rearrangements. In some cases, the pyrimidine ring itself can be susceptible to nucleophilic attack at positions other than the one bearing the leaving group, potentially leading to ring-opening or the formation of isomers.[2]

  • Solutions:

    • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity and minimize the formation of thermodynamically favored, but undesired, side products.[3]

    • Use a Milder Base: A very strong base might induce undesired deprotonations at other sites in the molecule, leading to side reactions. If possible, screen milder bases (e.g., Cs₂CO₃, DBU) that are still effective for the primary cyclization.

Part 3: Data-Driven Optimization & Protocols

Table 1: Effect of Solvent and Base on Intramolecular SNAr Cyclization Yield

The following table summarizes hypothetical but representative data for the optimization of an intramolecular cyclization of a 2-chloro-4-(3-hydroxypropylamino)-5-fluoropyrimidine.

EntrySolventBase (1.5 equiv.)Temperature (°C)Time (h)Yield (%)
1TolueneK₂CO₃11024<10
2THFK₂CO₃662425
3AcetonitrileK₂CO₃821865
4DMFK₂CO₃1001280
5DMSOK₂CO₃1001278
6DMFEt₃N1002445
7DMFNaH80492

This data illustrates a common trend where polar aprotic solvents significantly outperform others, and stronger bases can lead to higher yields at lower temperatures and shorter reaction times.[6]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular SNAr Cyclization using a Strong Base

This protocol describes a general method for the cyclization of a fluorinated pyrimidine bearing a tethered alcohol or amine nucleophile.

Materials:

  • Fluorinated pyrimidine precursor (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or hexane (for washing NaH)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and oil bath

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the required amount of NaH dispersion.

  • NaH Wash (Critical Step): Wash the NaH by adding anhydrous diethyl ether or hexane via syringe, stirring gently for 5 minutes, stopping the stirring, allowing the NaH to settle, and then carefully removing the solvent with a syringe. Repeat this wash two more times to remove the mineral oil.

  • Reaction Setup: Add anhydrous DMF to the washed NaH to create a slurry (target final concentration of the substrate will be ~0.05 M). Cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the fluorinated pyrimidine precursor in a separate flask with anhydrous DMF. Add this solution dropwise to the stirred NaH slurry at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can then be heated (e.g., to 60-100 °C) as needed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Cyclization Yield

This diagram provides a logical path for diagnosing and solving issues with low-yielding reactions.

TroubleshootingWorkflow Start Start: Low Cyclization Yield Check_SM Check Starting Material Purity (NMR, LC-MS) Start->Check_SM SM_OK Purity OK? Check_SM->SM_OK Purify_SM Action: Purify Starting Material SM_OK->Purify_SM No Incomplete_Rxn Incomplete Reaction? SM_OK->Incomplete_Rxn Yes Purify_SM->Start Side_Products Major Side Products? Incomplete_Rxn->Side_Products No (SM remains) Optimize_Base Action: Use Stronger Base (e.g., NaH, KOtBu) Incomplete_Rxn->Optimize_Base Yes High_Dilution Action: Use High Dilution Conditions Side_Products->High_Dilution Yes (e.g., Dimer) Lower_Temp Action: Lower Reaction Temperature Side_Products->Lower_Temp Yes (e.g., Rearrangement) Increase_Temp Action: Increase Temperature / Use Microwave Optimize_Base->Increase_Temp Optimize_Solvent Action: Switch to Polar Aprotic Solvent (DMF, DMSO) Increase_Temp->Optimize_Solvent Success Success: Improved Yield Optimize_Solvent->Success High_Dilution->Success Lower_Temp->Success

Caption: A step-by-step troubleshooting workflow for low cyclization yields.

Diagram 2: Mechanism of Intramolecular SNAr

This diagram illustrates the key steps in the widely utilized SNAr mechanism for heterocycle formation.

Caption: The addition-elimination mechanism for intramolecular SNAr cyclization.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Optimization of the intramolecular cyclization-solvent effect. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Fluorinated Pyrimidine Heterocyclic Derivatives as Pharmaceutical Agents | Request PDF. (2025). ResearchGate. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC - NIH. [Link]

  • Synthesis of fluorinated six-membered nitrogen heterocycles using microwave irradiation. (2025). ResearchGate. [Link]

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). PMC. [Link]

  • PharmGKB summary: fluoropyrimidine pathways. (n.d.). PMC. [Link]

  • Fluoropyrimidine Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). PMC. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]

  • A Facile Synthesis of Polycyclic Pyrimidine Fluorophores via Inter- and Intramolecular Cyclization of Activated 2-Amino-3,6-disubstitued Pyrimidin-4-ones | Request PDF. (n.d.). ResearchGate. [Link]

  • Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. [Link]

  • Studies on Prodrug Systems Enabled by Intramolecular Cyclization Reaction toward Cancer Therapy. (n.d.). Tokyo University of Pharmacy and Life Sciences. [Link]

  • Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (n.d.). PMC. [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026). PMC. [Link]

  • Switchable Multicomponent Cyclization Reactions to Access Fluoroalkylated Dihydropyrimidines and Pyrimidines under Solvent‐Free Conditions. (2024). ResearchGate. [Link]

  • Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF 3 ·OEt 2 catalysis. (2021). Beilstein Journals. [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (n.d.). PMC. [Link]

  • Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil. (2007). PubMed. [Link]

  • Acid-free and base-free [2+2+2] cyclization of vinyl thianthrenium salts and nitriles for the construction of pyrimidine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

Sources

Troubleshooting

resolving peak tailing in HPLC analysis of imidazopyrimidinones

Welcome to the Imidazopyrimidinone Analysis Support Hub . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazopyrimidinone Analysis Support Hub .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your HPLC peaks are exhibiting tailing factors (


) exceeding 1.5, compromising your resolution and integration accuracy.

Imidazopyrimidinones are fused heterocyclic systems containing multiple basic nitrogen atoms. Their analysis is classically difficult because these basic moieties act as "silanol magnets," leading to secondary interactions that distort peak shape.

This guide is structured not as a textbook, but as a Troubleshooting Logic Engine . Follow the modules below to diagnose and resolve your specific issue.

Module 1: The Diagnostic (Why is this happening?)

Q: Why do imidazopyrimidinones tail more than other compounds?

A: The root cause is almost invariably Secondary Silanol Interactions . Your analyte contains basic nitrogens (imidazole/pyrimidine rings) that are likely protonated (


) at standard chromatographic pH (pH 3–7). The silica support of your column contains residual silanol groups (

). Above pH 3.5, these silanols ionize to

.

The resulting electrostatic attraction acts as a "secondary retention mechanism." While the bulk of your analyte partitions via hydrophobic interaction (clean peak), a fraction gets "stuck" on these silanols and drags behind (the tail).[1]

Mechanism Visualization

The following diagram illustrates the molecular conflict causing your tailing.

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte (Imidazopyrimidinone) Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Analyte_Base Protonated Nitrogen (BH⁺) Analyte_Base->Silanol Secondary Interaction (Ionic Drag = Tailing) Analyte_Body Fused Ring System Analyte_Body->C18 Primary Retention (Hydrophobic Interaction) caption Fig 1. Dual retention mechanism causing peak tailing in basic heterocycles.

Module 2: Mobile Phase Optimization

Q: Can I fix this without changing my column?

A: Often, yes. You must break the interaction described above using pH or Competition .

Strategy A: The "Silanol Suppression" Method (Low pH)
  • Protocol: Adjust aqueous mobile phase to pH 2.0 – 2.5 .

  • Why: At pH < 2.5, the surface silanols are protonated (

    
    ) and neutral. They can no longer ionize to attract your basic analyte.
    
  • Reagent: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

    • Warning: TFA is an ion-pairing agent that improves shape but suppresses MS signal. For LC-MS, use Formic Acid + 20mM Ammonium Formate to boost ionic strength.

Strategy B: The "Neutral Analyte" Method (High pH)
  • Protocol: Adjust aqueous mobile phase to pH > 10.0 (requires specific hardware/columns).

  • Why: Imidazopyrimidinones typically have

    
     values between 7 and 9. At pH 10, the analyte is deprotonated (neutral). Neutral bases do not interact with silanols.
    
  • Reagent: 10mM Ammonium Hydroxide or Ammonium Bicarbonate.[2]

Strategy C: The "Decoy" Method (Additives)
  • Protocol: Add Triethylamine (TEA) at 5–10 mM to the mobile phase.

  • Why: TEA is a stronger base than your analyte. It saturates the active silanol sites, effectively "capping" them so your analyte flows past.

  • Constraint: TEA is not recommended for LC-MS due to source contamination.

Mobile Phase Decision Matrix:

ScenarioRecommended ModifierTarget pHMechanism
Standard UV (HPLC) Phosphate Buffer + 5mM TEA2.5 or 7.0Silanol Blocking
LC-MS (Standard) 0.1% Formic Acid + 10mM Amm. Formate2.5Silanol Protonation
LC-MS (High Sensitivity) 10mM Ammonium Bicarbonate10.5Analyte Neutralization

Module 3: Stationary Phase Selection

Q: My mobile phase is optimized, but tailing persists (


). Is my column the problem? 

A: If you are using a traditional "Type A" silica column, yes.[3] For imidazopyrimidinones, the stationary phase architecture is critical.

Self-Validating Column Test: Inject a standard of Amitriptyline under your method conditions. If


, your column has excessive silanol activity and is unsuitable for basic heterocycles [1].
Recommended Column Technologies
  • Hybrid Particle Technology (HPT):

    • Examples: Waters XBridge/BEH, Phenomenex Gemini.

    • Benefit: These use ethylene-bridged silica which is inherently less acidic and stable up to pH 12, allowing Strategy B (High pH) [2].

  • Charged Surface Hybrids (CSH):

    • Examples: Waters CSH, Agilent Poroshell HPH.

    • Benefit: The surface carries a slight positive charge that electrostatically repels the protonated basic analyte, preventing it from touching the silanols.

  • Polar-Embedded Groups:

    • Examples: Amide or Carbamate embedded phases.

    • Benefit: A polar group near the surface creates a "water shield" that masks silanols.

Module 4: Sample Injection & Hardware

Q: My peak looks like a "shark fin" (fronting/tailing mix). Is this overload?

A: This is likely a Solvent Mismatch . Imidazopyrimidinones are often hydrophobic and dissolved in 100% DMSO or Methanol. Injecting this strong solvent into a weak aqueous mobile phase causes the analyte to precipitate or travel faster than the mobile phase at the column head.

The Fix:

  • Dilution: Dilute sample with mobile phase A (water/buffer) until the organic content is < 50%.

  • Injection Volume: Reduce injection volume to < 5 µL.

Troubleshooting Workflow

Use this logic tree to systematically resolve your tailing issue.

TroubleshootingTree Start Start: Peak Tailing (Tf > 1.5) Check_pH Check Mobile Phase pH Start->Check_pH pH_Mid Is pH 3.0 - 8.0? Check_pH->pH_Mid Action_pH Move to pH < 2.5 or > 10 (Check column limits) pH_Mid->Action_pH Yes Check_Col Is Column 'End-capped' or 'Hybrid'? pH_Mid->Check_Col No (pH is already optimized) Action_Col Switch to Hybrid (BEH/Gemini) or Charged Surface (CSH) Check_Col->Action_Col No Check_Solvent Injection Solvent Stronger than Mobile Phase? Check_Col->Check_Solvent Yes Action_Dilute Dilute Sample with Buffer/Water Check_Solvent->Action_Dilute Yes Action_Hardware Check Extra-Column Volume (Tubing/Fittings) Check_Solvent->Action_Hardware No caption Fig 2. Systematic logic tree for isolating peak tailing causes.

References

  • Chrom Tech. (2025).[4] What Causes Peak Tailing in HPLC? Retrieved from

  • Phenomenex. (2025).[5] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

  • Element Lab Solutions. (2025). Peak Tailing in HPLC - Causes and Solutions. Retrieved from

  • LCGC International. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

  • U.S. Pharmacopeia.USP <621> Chromatography: System Suitability.

Sources

Optimization

Technical Support Center: Solution Stability of 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one

Welcome to the Technical Support Center for handling, storing, and troubleshooting 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one [1]. As a critical heterocyclic building block and intermediate in the synthesis of C3a recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one [1]. As a critical heterocyclic building block and intermediate in the synthesis of C3a receptor antagonists and kinase inhibitors [2], its structural integrity in solution is paramount for reproducible assay results.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide deep, mechanistically grounded insights into the physicochemical liabilities of this specific fused bicyclic system.

Structural Liabilities & Degradation Mechanisms

To troubleshoot stability, one must first understand the molecule's electronic environment. The imidazo[1,2-c]pyrimidin-5-one core is highly electron-deficient.

  • C8-Fluorine Lability: The fluorine atom at the C8 position is highly activated. The adjacent bridgehead nitrogen and the electron-withdrawing C5-carbonyl group synergistically deplete electron density from the pyrimidine ring. This creates a strong partial positive charge at C8, significantly lowering the activation energy for the formation of a Meisenheimer complex. Consequently, the molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Lactam Ring Hydrolysis: The C5-carbonyl forms a cyclic amide (lactam). In the presence of strong aqueous bases or acids, the hydroxide or hydronium ions can catalyze the opening of the pyrimidinone ring, leading to irreversible degradation.

Degradation Core 8-fluoro-6H-imidazo [1,2-c]pyrimidin-5-one Cond1 Nucleophiles (Thiols/Primary Amines) Core->Cond1 Cond2 Aqueous Extremes (pH < 3 or pH > 8.5) Core->Cond2 Deg1 SNAr at C8 (Fluorine Displacement) Cond1->Deg1 Deg2 Lactam Hydrolysis (Ring Opening) Cond2->Deg2

Fig 1: Primary chemical degradation pathways of the imidazo[1,2-c]pyrimidine core.

Troubleshooting & FAQs

Q1: My compound shows rapid degradation in my in vitro biochemical assay buffers. What is causing this? Causality: Check your buffer additives. If your buffer contains reducing agents like Dithiothreitol (DTT),


-mercaptoethanol, or glutathione, you are introducing strong thiol nucleophiles. Due to the electrophilic nature of the C8 position, thiols will rapidly displace the fluorine via SNAr, forming a thioether adduct.
Solution:  Replace thiol-based reducing agents with non-nucleophilic alternatives such as TCEP (Tris(2-carboxyethyl)phosphine). TCEP reduces disulfides effectively but lacks the lone-pair geometry to execute an SNAr attack on the pyrimidine ring.

Q2: Is the compound stable in DMSO stock solutions for long-term storage? Causality: Yes, but only in strictly anhydrous DMSO. DMSO is highly hygroscopic. If the stock is repeatedly opened to the ambient atmosphere, it absorbs atmospheric moisture. Over time, the absorbed water, combined with the slightly basic nature of some glass vial surfaces or trace impurities, will catalyze the hydrolysis of the C5-lactam. Solution: Prepare 10 mM stocks in anhydrous DMSO (≤0.005% water). Immediately aliquot into single-use opaque vials, purge with argon or nitrogen, and store at -20°C or -80°C.

Q3: We observe inconsistent LC-MS/MS peak areas when the compound is formulated in basic media (pH 9.0) for solubility enhancement. Why? Causality: While raising the pH deprotonates the N6 position (forming a soluble lactim anion), prolonged exposure to pH > 8.5 drives hydroxide-mediated ring opening of the pyrimidinone. The loss of the intact ring alters the ionization efficiency and fragmentation pattern in the mass spectrometer. Solution: Keep formulation pH between 5.0 and 7.4. If solubility is poor, utilize co-solvents (e.g., 5% DMA, 10% Tween-80) rather than extreme pH adjustments.

Quantitative Stability Profile

The following table summarizes the kinetic stability of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one across various standard laboratory conditions. Data is normalized to highlight half-life (


) and primary degradation routes.
ConditionSolvent / Buffer MatrixHalf-Life (

)
Primary Degradant / Issue
Cryo-Storage Anhydrous DMSO (-20°C)> 24 monthsNone (Stable)
Benchtop Wet DMSO (Ambient, 25°C)~ 14 daysLactam Hydrolysis
Physiological PBS, pH 7.4 (37°C)> 72 hoursTrace Hydrolysis
Assay Buffer PBS + 1mM DTT (37°C)< 45 minutesC8-Thiol Adduct (SNAr)
Basic Formulation 0.1 M NaOH (pH 13)< 10 minutesRapid Ring Opening
Acidic Gastric 0.1 M HCl (pH 1.2)~ 12 hoursProtonation / Slow Hydrolysis

Self-Validating Protocol: Kinetic Stability Profiling

To ensure trustworthiness in your internal stability data, you must employ a self-validating system . A protocol is only self-validating if it can simultaneously prove that (A) degradation is accurately measured, and (B) lack of degradation is not a false negative caused by matrix suppression or extraction failure.

Materials Required
  • Test Compound: 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (10 mM in anhydrous DMSO).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    C/
    
    
    
    N-labeled) or a structurally distinct, highly stable compound (e.g., Carbamazepine).
  • Positive Control for Degradation: Procaine (rapidly hydrolyzes in basic/enzymatic conditions).

  • Quench Solution: Ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid.

Step-by-Step Methodology
  • Matrix Preparation: Prepare the target aqueous buffer (e.g., PBS pH 7.4). Pre-warm the buffer to 37°C in a shaking incubator.

  • Spiking the Internal Standard (The Validation Key): Add the IS directly to the Quench Solution at a concentration of 100 ng/mL. Causality: Spiking the IS into the quench rather than the assay buffer ensures that any fluctuations in LC-MS/MS signal are strictly due to extraction recovery or instrument ionization efficiency, not degradation of the IS itself.

  • Reaction Initiation: Dilute the 10 mM stock of the test compound and the positive control (Procaine) into separate buffer vials to a final concentration of 1 µM (0.01% final DMSO).

  • Time-Course Sampling: At time points

    
     minutes, withdraw 50 µL of the reaction mixture.
    
  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of the pre-chilled Quench Solution (containing the IS). Causality: The 3:1 organic-to-aqueous ratio precipitates buffer salts/proteins, and the temperature drop halts thermodynamic degradation.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitants.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Validation Check:

    • Check 1: Did the Procaine signal decrease by >50% over 240 mins? (Validates the system can detect degradation).

    • Check 2: Is the IS peak area consistent (±15%) across all time points? (Validates no matrix suppression occurred).

    • Conclusion: Only if Checks 1 and 2 pass, calculate the

      
       of the test compound using the natural log of the peak area ratio (Test/IS) versus time.
      

Protocol Step1 Prepare 1µM Solution (Buffer at 37°C) Step3 Sample Aliquots (t=0 to 240 min) Step1->Step3 Step2 Run Parallel Control (Procaine = Validation) Step2->Step3 Step4 Quench in Cold MeCN (+ Internal Standard) Step3->Step4 Step5 LC-MS/MS MRM Quantification Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for kinetic stability profiling.

References

  • PubChem . "8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one | C6H4FN3O - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "Diaryl-imidazole compounds condensed with a heterocycle as C3a receptor antagonists." WO 2007/034282 A2.

Reference Data & Comparative Studies

Validation

comparative SAR study of fluorinated imidazo[1,2-c]pyrimidines

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Kinase Inhibition Focus: Optimization of Syk/ZAP-70 Inhibitors & Metabolic Stability Executive Summary This guide provides a technical analysis of fl...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Kinase Inhibition Focus: Optimization of Syk/ZAP-70 Inhibitors & Metabolic Stability

Executive Summary

This guide provides a technical analysis of fluorinated imidazo[1,2-c]pyrimidines , a scaffold emerging as a critical bioisostere for purine-based kinase inhibitors (specifically Syk and ZAP-70) and antimicrobial agents. While the parent imidazo[1,2-c]pyrimidine core offers favorable ATP-competitive binding geometries, it often suffers from rapid oxidative metabolism and poor oral bioavailability.

This comparative study evaluates the "Fluorine Effect" —specifically the strategic substitution of hydrogen with fluorine (F) or trifluoromethyl (-CF3) groups. We analyze how these modifications impact potency (IC50) , metabolic stability (t1/2) , and lipophilicity (LogP) compared to non-fluorinated and chlorinated alternatives.

Key Finding: Strategic fluorination at the C-8 aryl moiety or the C-2/3 positions significantly enhances metabolic stability (blocking P450 oxidation) without disrupting the critical hinge-region hydrogen bonding required for kinase inhibition.

The Scaffold & The Fluorine Effect

The imidazo[1,2-c]pyrimidine system is a 5,6-fused heterocycle. Unlike its more common isomer (imidazo[1,2-a]pyrimidine), the [1,2-c] isomer provides a unique vector for substituent growth, particularly useful for accessing the hydrophobic back-pockets of kinases like Syk (Spleen Tyrosine Kinase) .

Why Fluorination?

In this SAR campaign, fluorine is not merely a halogen; it is a metabolic shield.

  • Electronic Modulation: The high electronegativity of F lowers the pKa of the proximal pyrimidine nitrogens, potentially altering hydrogen bond acceptor capability in the hinge region.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the molecule resistant to cytochrome P450-mediated oxidative dealkylation or hydroxylation.

  • Lipophilicity: Introduction of -CF3 significantly boosts lipophilicity, aiding membrane permeability, whereas single F substitutions often have a minimal steric penalty (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Comparative Synthesis Workflow

The synthesis of the [1,2-c] core requires regioselective control. The most robust method involves the condensation of 4-aminopyrimidines (or cytosine derivatives) with


-haloketones .
Mechanistic Pathway (Graphviz)

The following diagram illustrates the regioselective formation of the core and the introduction of fluorinated motifs.

SynthesisWorkflow Start 4-Aminopyrimidine (Nucleophile) Inter Intermediate N-Alkylated Species Start->Inter SN2 Attack Reagent α-Bromoacetophenone (Fluorinated Variants) Reagent->Inter Cyclization Cyclization (Reflux/EtOH) Inter->Cyclization Dehydration Product Imidazo[1,2-c]pyrimidine Core Cyclization->Product Regioselective Formation

Figure 1: General synthetic route for imidazo[1,2-c]pyrimidines via Chichibabin-type cyclization.

SAR Analysis: Fluorinated vs. Non-Fluorinated

This section compares the biological profiles of three distinct classes of analogs targeting Syk Kinase (a target for autoimmune diseases).

Comparative Data Table

Assay Conditions:

  • Target: Syk Kinase (Enzymatic IC50)

  • Cellular Assay: IL-2 inhibition (Jurkat cells)

  • Stability: Human Liver Microsomes (HLM)

Compound ClassR-Group (C-8 Position)Syk IC50 (nM)HLM t1/2 (min)LogPPerformance Verdict
1 (Parent) Phenyl (-C6H5)12152.1High Potency, Poor Stability. Rapid oxidation at para-position.
2 (Chlorinated) 4-Chlorophenyl8282.8Improved Potency. Cl fills hydrophobic pocket, but lipophilicity risk.
3 (Fluorinated) 4-Fluorophenyl10552.3Balanced Profile. Blocks metabolism while maintaining solubility.
4 (Trifluoromethyl) 3-CF3-phenyl25>1203.4High Stability, Lower Potency. Steric clash in binding pocket; solubility issues.
Interpretation
  • The Para-Block Effect (Comp 3 vs 1): Replacing the para-hydrogen with Fluorine (Comp 3) increases the half-life (

    
    ) nearly 4-fold. The fluorine atom effectively blocks the primary site of metabolic hydroxylation without incurring the steric penalty of a chlorine atom or methyl group.
    
  • Steric Limits (Comp 4): While the -CF3 group (Comp 4) renders the molecule almost metabolically inert, the potency drops (25 nM). This suggests the binding pocket at this vector is sterically restricted; the bulky -CF3 group likely disrupts the optimal pi-stacking or causes a conformational shift.

  • Bioisosterism: The 4-F analog (Comp 3) retains the potency of the parent (12 nM vs 10 nM) because fluorine mimics the electronic properties required for the aryl interaction but provides the metabolic durability of the chlorinated analog.

SAR Decision Tree (Graphviz)

Visualizing the logic flow for optimizing the scaffold.

SAR_Logic Core Imidazo[1,2-c]pyrimidine Scaffold Branch1 C-8 Aryl Substitution Core->Branch1 Branch2 C-2/3 Functionalization Core->Branch2 Opt1 Unsubstituted Phenyl Branch1->Opt1 Opt2 4-Fluoro Phenyl Branch1->Opt2 Opt3 3-CF3 Phenyl Branch1->Opt3 Result1 High Potency Low Stability (Oxidation) Opt1->Result1 Result2 Retained Potency Blocked Metabolism Opt2->Result2 Result3 High Stability Steric Clash (Lower Potency) Opt3->Result3

Figure 2: SAR Decision Tree illustrating the impact of fluorination on potency and stability.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these derivatives.

A. Synthesis of 8-(4-Fluorophenyl)imidazo[1,2-c]pyrimidine

Principle: Condensation of cytosine with 2-bromo-4'-fluoroacetophenone.

  • Reactants: Dissolve Cytosine (1.0 eq, 10 mmol) and 2-bromo-4'-fluoroacetophenone (1.1 eq, 11 mmol) in anhydrous Ethanol (20 mL).

  • Reaction: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (System: DCM/MeOH 9:1).

    • Note: The formation of the intermediate (N-alkylated species) may be observed.[1] Continued heating promotes cyclization.

  • Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates.

  • Neutralization: Filter the solid and suspend in water. Neutralize with saturated NaHCO3 solution to pH 8.

  • Purification: Extract with Ethyl Acetate (3x). Dry over Na2SO4. Recrystallize from Ethanol/Ether to yield the target 8-(4-fluorophenyl)imidazo[1,2-c]pyrimidine .

B. Microsomal Stability Assay (Metabolic Resistance)

Principle: Measures the intrinsic clearance (CLint) of the compound when exposed to liver enzymes.

  • Preparation: Prepare a 1 µM solution of the test compound (Fluorinated vs. Parent) in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final concentration).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately by adding ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

References

  • Hirabayashi, A., et al. (2008).[2] Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260.[2] Link

  • Revankar, G. R., et al. (1976). Imidazo[1,2-c]pyrimidine nucleosides.[1][2][3][4][5] Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-816.[1] Link

  • Boukhallout, F. E., et al. (2025).[4] Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one... as antioxidant and antibacterial agents.[4] ResearchGate.[6][7][8] Link

  • Marcinkowska, M., et al. (2016).[9] Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 124, 456-467.[9] (Cited for comparative fluorination principles on the isomeric scaffold). Link

  • Liao, C., et al. (2015). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (General reference for Fluorine metabolic blocking effects).

Sources

Comparative

Technical Comparison Guide: Spectral Characterization of CAS 1353100-75-0 (Ethenoflucytosine)

This guide provides an in-depth technical analysis of the spectral characterization of CAS 1353100-75-0 , chemically identified as 8-Fluoroimidazo[1,2-c]pyrimidin-5(6H)-one (also known as Ethenoflucytosine ). This compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectral characterization of CAS 1353100-75-0 , chemically identified as 8-Fluoroimidazo[1,2-c]pyrimidin-5(6H)-one (also known as Ethenoflucytosine ). This compound serves as a critical Reference Standard for the impurity profiling of the antifungal drug Flucytosine .

Executive Summary & Core Identity

CAS 1353100-75-0 represents a specific, process-related impurity of Flucytosine (5-Fluorocytosine). Its rigorous characterization is essential for pharmaceutical quality control (QC) to ensure drug purity and safety. Unlike the parent drug, which possesses a single pyrimidine ring, this impurity features a fused imidazo[1,2-c]pyrimidine bicyclic system, often resulting from side reactions involving cyclization agents or aldehydes during synthesis.

Feature CAS 1353100-75-0 (Impurity Standard) Flucytosine (Parent Drug) 5-Fluorouracil (Metabolite/Impurity)
Chemical Name 8-Fluoroimidazo[1,2-c]pyrimidin-5(6H)-one4-Amino-5-fluoro-2(1H)-pyrimidinone5-Fluoro-2,4(1H,3H)-pyrimidinedione
Molecular Formula C₆H₄FN₃OC₄H₄FN₃OC₄H₃FN₂O₂
Ring System Bicyclic (Fused Imidazole-Pyrimidine)Monocyclic (Pyrimidine)Monocyclic (Pyrimidine)
Key NMR Feature 3 Aromatic Protons (Imidazole + Pyrimidine)1 Aromatic Proton (H-6)1 Aromatic Proton (H-6)
Primary Use Impurity Reference StandardAntifungal APIAntineoplastic API

Spectral Characterization: NMR Analysis

The "performance" of this reference standard is defined by its spectral resolution—its ability to be distinctively identified in the presence of the parent drug and other congeners.

Proton ( H) NMR Signature

The formation of the "etheno" bridge (imidazole ring) drastically alters the NMR landscape compared to Flucytosine.

  • Solvent: DMSO-

    
     (Recommended for solubility and exchangeable proton detection).
    
  • Key Signals:

    • Imidazole Protons (H-2, H-3): Two distinct doublets or a multiplet in the aromatic region (

      
       7.2 – 8.0 ppm). These are absent  in Flucytosine.
      
    • Pyrimidine Proton (H-7): A doublet (due to

      
      F coupling) typically shifted downfield (
      
      
      
      > 8.0 ppm) relative to the H-6 of Flucytosine.
    • Amide Proton (N-H): A broad singlet, often exchangeable with

      
      , appearing downfield (
      
      
      
      11.0 – 13.0 ppm).
    • Absence of Amino Group: Unlike Flucytosine, which shows a broad

      
       signal (
      
      
      
      ~7.0-7.5 ppm), CAS 1353100-75-0 lacks this feature, confirming the cyclization of the amino group into the imidazole ring.
Fluorine ( F) NMR
  • Significance: Fluorine NMR provides a clean "fingerprint" free from solvent interference.

  • Shift: The

    
    F signal will appear as a multiplet (due to coupling with H-7) but will be chemically shifted (
    
    
    
    ~2-5 ppm) relative to the Flucytosine signal, allowing for precise integration even in mixtures.
Comparative Performance Analysis

The following table contrasts the NMR "performance" (resolving power) of CAS 1353100-75-0 against its primary alternatives in a QC setting.

Parameter CAS 1353100-75-0 Flucytosine (Parent) Differentiation Logic
Aromatic Region Complex: 3 signals (2 Imidazole + 1 Pyrimidine)Simple: 1 signal (H-6 doublet)The presence of imidazole protons is the definitive marker for the impurity.
Exchangeable Protons 1 signal (Amide NH)3 signals (Amide NH + Amino

)
Disappearance of the

signal confirms the "etheno" cyclization.
Coupling Pattern

observed on H-7

observed on H-6
Distinct coupling constants (

values) aid in structural verification.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible spectral data, minimizing artifacts from solvent effects or concentration dependence.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5.0 mg of CAS 1353100-75-0.

  • Solvent Addition: Add 600

    
    L of DMSO-
    
    
    
    (99.9% D). Note: DMSO is preferred over
    
    
    due to the polarity of the fused ring system.
  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes at ambient temperature.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard zg30 (proton) or equivalent.

  • Scans (NS): 16 (sufficient for pure standard); 64+ if analyzing trace mixtures.

  • Relaxation Delay (D1):

    
     1.0 sec (ensure full relaxation of aromatic protons).
    
  • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

Step 3: Data Processing
  • Referencing: Calibrate the residual DMSO pentet to

    
     2.50 ppm.
    
  • Phasing: Apply automatic phasing, followed by manual correction to ensure flat baseline around the broad NH peak.

  • Integration: Normalize the integral of the isolated H-7 pyrimidine proton to 1.0. Check that the imidazole protons integrate to ~1.0 each.

Visualization: Structural & Logical Relationships[1]

Figure 1: Structural Differentiation & Impurity Formation Logic

The following diagram illustrates the structural relationship between the parent drug and the impurity, highlighting the "etheno" bridge formation that introduces the unique NMR signals.

G Flucytosine Flucytosine (Parent) (Monocyclic Pyrimidine) 1 Ar-H, NH2 Group Reaction Cyclization Side Reaction (e.g., with Aldehydes) Flucytosine->Reaction Process Stress Signal_Parent NMR: Doublet ~7.5 ppm Broad NH2 Flucytosine->Signal_Parent Generates Impurity CAS 1353100-75-0 (Bicyclic Imidazo-Pyrimidine) 3 Ar-H, No NH2 Reaction->Impurity Ring Fusion Signal_Impurity NMR: 3x Aromatic Signals (Imidazole + Pyrimidine) Distinct F-Coupling Impurity->Signal_Impurity Generates Signal_Parent->Signal_Impurity Distinct Spectral Shift (Basis of Detection)

Caption: Logical flow of impurity formation and the resulting spectral differentiation. The transition from monocyclic to bicyclic structure creates the unique "3-proton" NMR fingerprint.

References

  • Veeprho. Ethenoflucytosine | CAS 1353100-75-0.[1] Retrieved from

  • PubChem. 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (Compound).[2] National Library of Medicine. Retrieved from

  • MedChemExpress. Flucytosine and Isotopically Labeled Standards. Retrieved from

  • LGC Standards. Impurity Profiling of Flucytosine: CAS 1353100-75-0. Retrieved from

Sources

Validation

Comparative Guide: 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one as a Premium Reference Standard for C3a Receptor Antagonist Synthesis

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently evaluate core scaffolds that dictate the pharmacokinetic and pharmacodynamic fate of downstream drug candidates. When targeting...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently evaluate core scaffolds that dictate the pharmacokinetic and pharmacodynamic fate of downstream drug candidates. When targeting neuroinflammatory pathways—specifically the Complement cascade—the choice of the starting building block is non-negotiable.

This guide objectively compares 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one against its non-fluorinated and chlorinated alternatives. We will dissect the causality behind its superior performance as a reference standard in the synthesis of C3a receptor antagonists, a critical class of compounds for treating Alzheimer's disease, asthma, and chronic inflammation[1].

Strategic Context: The Role of the C3a Receptor

The Complement component 3a (C3a) is a potent anaphylatoxin. Upon binding to the C3a receptor (a G-protein coupled receptor) on microglial cells, it triggers a cascade of neurotoxin release and oxidative bursts[1]. Blocking this receptor is a validated strategy to slow the progression of neurotoxicity in Alzheimer's disease[1].

To develop these antagonists, medicinal chemists rely on the imidazo[1,2-c]pyrimidine core. However, the exact substitution pattern on this core dramatically alters the efficacy and stability of the final therapeutic.

C3aR_Pathway C3a C3a Anaphylatoxin C3aR C3a Receptor (GPCR) C3a->C3aR Binds Microglia Microglial Activation C3aR->Microglia Activates (G-protein signaling) Antagonist 8-Fluoro-Imidazo-Pyrimidine Antagonist Antagonist->C3aR Blocks (Competitive) Neuroinflammation Neurotoxin Release & Alzheimer's Progression Microglia->Neuroinflammation Induces

Figure 1: C3aR signaling pathway and competitive inhibition by fluorinated imidazo-pyrimidines.

Scaffold Comparison: The "Fluorine Effect"

The compound 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (Molecular Weight: 153.11 g/mol , Formula: C6H4FN3O)[2] is specifically engineered to overcome the limitations of standard heterocycles.

When comparing this fluorinated standard to the des-fluoro (hydrogenated) and 8-chloro alternatives, the causality behind its selection becomes clear:

  • Metabolic Shielding: The C-8 position of the imidazo-pyrimidine ring is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. Substituting hydrogen with fluorine blocks this metabolic "soft spot" without adding significant steric bulk.

  • pKa Modulation: The highly electronegative fluorine atom lowers the pKa of the adjacent N6-H proton. This enhances the scaffold's hydrogen-bond donor capacity, leading to tighter binding within the C3a receptor pocket.

  • Avoidance of Toxicity: While chlorine also blocks oxidation, the 8-chloro analog is highly electrophilic, making it prone to forming toxic glutathione (GSH) adducts in the liver. Fluorine's strong C-F bond prevents this liability.

Quantitative Performance Data

The table below summarizes the comparative data of the core reference standards and the performance of their resulting fully elaborated diaryl-derivatives.

Scaffold Reference StandardMol. WeightCalculated LogPElectrophilicityHLM Half-Life (T1/2)C3aR Binding (IC50)
8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one 153.11 g/mol 0.8Optimized> 120 min < 10 nM
6H-imidazo[1,2-c]pyrimidin-5-one (Des-fluoro)135.12 g/mol 0.5Low45 min (C-8 Oxidation)~ 85 nM
8-Chloro-6H-imidazo[1,2-c]pyrimidin-5-one 169.57 g/mol 1.3High (GSH liability)90 min~ 25 nM

*Metrics represent the fully synthesized diaryl-antagonists derived from the respective core standards.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail how to utilize the 8-fluoro reference standard in synthesis and how to validate its metabolic advantages. Every procedure is designed as a self-validating system.

Experimental_Workflow Standard 8-Fluoro Reference Standard Synthesis Chan-Lam Coupling (Cu-catalyzed) Standard->Synthesis Purification HPLC Purification (>99% Purity) Synthesis->Purification Assay HLM Stability Assay (LC-MS/MS) Purification->Assay Data PK Profiling & Validation Assay->Data

Figure 2: Workflow from reference standard synthesis to pharmacokinetic validation.

Protocol A: Copper-Catalyzed Chan-Lam N-Arylation

To elaborate the reference standard into a C3a antagonist, the N6 position must be arylated.

  • Step 1: Combine 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (1.0 eq), the desired biphenyl-boronic acid (1.5 eq), and Cu(OAc)2 (0.1 eq) in anhydrous dichloromethane (DCM).

    • Causality: Copper(II) acetate is selected over Palladium catalysts because the pyrimidinone nitrogen is a relatively hard, weak nucleophile. Copper mediates the oxidative addition of the boronic acid more effectively at room temperature, preventing thermal degradation of the fluorinated core.

  • Step 2: Add pyridine (2.0 eq) and stir the reaction uncovered, under an ambient air atmosphere.

    • Causality: Molecular oxygen is strictly required as the terminal oxidant to regenerate the active Cu(II) species from Cu(0) during the catalytic cycle.

  • Validation Check: Monitor the reaction via LC-MS. The appearance of a des-boronated aryl byproduct confirms an active catalytic cycle. If the starting material remains unconsumed after 4 hours, supplement the reaction with a balloon of O2 to overcome oxygen mass-transfer limitations.

Protocol B: Self-Validating Human Liver Microsome (HLM) Stability Assay

This assay proves the metabolic superiority of the fluorinated core.

  • Step 1: Prepare a 1 µM solution of the synthesized 8-fluoro-derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Step 2: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last ensures that the baseline (T=0) measurement accurately reflects the parent compound concentration before any enzymatic turnover begins.

  • Step 3: Terminate 50 µL aliquots at 0, 15, 30, and 60 minutes by adding 150 µL of cold acetonitrile containing Tolbutamide as an internal standard.

  • Validation Check (Critical): Run Verapamil (1 µM) in a parallel control well. If the Verapamil control does not demonstrate >70% depletion by the 30-minute mark, the entire assay must be invalidated and repeated. Failure of Verapamil to degrade indicates degraded NADPH or inactive microsomes, which would result in a false-positive stability reading for your test compound.

Conclusion

For drug development professionals targeting the Complement cascade, utilizing 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one as the foundational reference standard is a scientifically sound choice. The strategic placement of the fluorine atom provides a dual advantage: it blocks critical metabolic liabilities while modulating the electronic properties of the core to enhance C3a receptor affinity[1]. When procuring this standard, ensure a purity of >98% via HPLC and verify the absence of des-fluoro impurities, which can severely skew downstream pharmacokinetic assays.

References

  • 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one | C6H4FN3O | CID 145944905 , PubChem,[Link]

  • WO2007034282A2 - Diaryl-imidazole compounds condensed with a heterocycle as c3a receptor antagonists, Google P

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one

[1] CAS Number: 1353100-75-0 Synonyms: Ethenoflucytosine; 8-Fluoro-imidazo[1,2-c]pyrimidin-5(6H)-one Chemical Class: Fluorinated Imidazopyrimidine / Pharmaceutical Impurity[1] Executive Summary Immediate Action Required:...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 1353100-75-0 Synonyms: Ethenoflucytosine; 8-Fluoro-imidazo[1,2-c]pyrimidin-5(6H)-one Chemical Class: Fluorinated Imidazopyrimidine / Pharmaceutical Impurity[1]

Executive Summary

Immediate Action Required: 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one is a fluorinated heterocyclic compound, often identified as a process-related impurity in the synthesis of antiviral or antifungal agents (e.g., flucytosine analogs).[1][2] Due to its fluorine content and potential biological activity, it must not be disposed of via sanitary sewer systems or standard municipal trash.

Disposal Classification:

  • Primary Stream: High-Temperature Incineration (HTI).

  • Waste Code (Generic): Non-RCRA Regulated Chemical Waste (unless characteristic toxicity is proven); treat as Halogenated Organic Waste .

  • Critical Constraint: Segregate from non-halogenated solvents to prevent contamination of fuel-blending streams.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the molecule's resistance to degradation and its potential byproducts.

Structural Implications for Disposal
FeatureStructural ElementDisposal Consequence
Halogenation C-8 Fluorine atomRequires incineration at >1,100°C to ensure complete mineralization and prevent formation of toxic organofluorine byproducts.
Heterocycle Imidazo[1,2-c]pyrimidine coreHigh nitrogen content may generate NOx during combustion; requires facilities with scrubbers.
Bioactivity Nucleoside analog structureTreat as Potentially Bioactive/Cytotoxic . Personnel must prevent mucosal or dermal contact during waste handling.
Physical State & Stability
  • State: Solid (Powder).

  • Solubility: Likely sparingly soluble in water; soluble in DMSO, DMF, and Methanol.

  • Stability: Stable under ambient conditions; does not spontaneously detonate but may emit toxic fumes (HF, NOx) if heated to decomposition without proper controls.

Pre-Disposal Stabilization & Handling

Before the waste leaves the laboratory, it must be stabilized to prevent accidental exposure or release.

Solid Waste (Pure Compound)
  • Containment: Place the substance in a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag inside a screw-top high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label explicitly stating: "Solid Chemical Waste: 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one. Contains Fluorine.[1][3][4][5] Toxic."

Liquid Waste (Solutions/Mother Liquor)
  • Solvent Compatibility:

    • If dissolved in DMSO/DMF : Segregate into "Halogenated/High-BTU" waste streams.

    • If dissolved in Methanol/Ethanol : Do NOT mix with non-halogenated solvent waste streams (e.g., acetone wash bottles) if the concentration of the fluorinated compound exceeds 1,000 ppm (0.1%).

  • Quenching: Chemical deactivation is generally not recommended for this stable heterocycle in a standard lab setting; thermal destruction is the only validated method.

Disposal Workflow (Step-by-Step)

Decision Matrix

The following logic gate ensures the material enters the correct destruction pathway.

DisposalWorkflow Start Waste Generation: 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Bagging Double Bag (Polyethylene) + Secondary HDPE Container SolidPath->Bagging SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck Incineration High-Temp Incineration (>1100°C) with Scrubber Bagging->Incineration Preferred HaloStream Halogenated Waste Stream SolventCheck->HaloStream Yes NonHaloCheck Concentration > 0.1%? SolventCheck->NonHaloCheck No HaloStream->Incineration Segregate Segregate as Trace-Halogenated Waste NonHaloCheck->Segregate Yes (High Fluorine Load) FuelBlend Fuel Blending Stream (Only if < 0.1%) NonHaloCheck->FuelBlend No (Trace Only) Segregate->Incineration

Figure 1: Decision logic for segregating fluorinated heterocyclic waste streams.

Operational Protocol
  • PPE Verification: Don nitrile gloves (double-gloving recommended for solutions), safety goggles, and a lab coat. Use a fume hood if handling dry powder to prevent inhalation.

  • Waste Accumulation:

    • Do not fill containers >90% full.

    • Ensure the cap is chemically compatible (phenolic or polypropylene with PTFE liner).

  • Documentation:

    • Complete the Hazardous Waste Tag .

    • List "8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one" fully; do not use abbreviations.

    • Check the box for "Halogenated" or "Toxic."

  • Pickup/Transfer: Schedule pickup with your facility's EHS (Environmental Health & Safety) department. Explicitly mention the fluorine content to ensure the waste vendor routes it to an incinerator capable of handling HF generation.

Regulatory Compliance & Codes

While 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one is not explicitly listed on the EPA's P-list or U-list (RCRA), it must be managed based on its characteristics and components.

Regulatory BodyClassificationCode / Action
US EPA (RCRA) Non-RegulatedManage as hazardous due to toxicity/halogen content. If characteristic for ignitability (solvent) use D001 .
EU (EWC) Organic Chemical Waste07 05 13 (Solid wastes containing dangerous substances) or 16 05 06 * (Lab chemicals consisting of dangerous substances).
DOT (Transport) Depends on FormulationIf solid: Not Regulated (unless toxic data exists). If solution: Regulated by solvent (e.g., UN 1993 for Flammable Liquid).

Note: "Non-Regulated" under RCRA does not mean "Safe for Trash." It means it does not have a specific K/P/U code, but General Duty Clauses require safe disposal via incineration.

Emergency Contingencies

Spill Response Workflow

In the event of a powder spill outside a containment device:

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (N95/P100 + Nitrile) Alert->PPE Contain 3. Wet Wipe / Absorb (Avoid Dust Generation) PPE->Contain Clean 4. Soap & Water Wash (Triple Rinse Surface) Contain->Clean Dispose 5. Bag Waste (Label as Debris) Clean->Dispose

Figure 2: Immediate response protocol for solid spills.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Isolate contaminated clothing.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145944905, 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]

  • European Commission (2014). Guidance on the classification of waste (EWC Codes). Retrieved from [Link]

  • American Chemical Society (2024). Identifying and Handling Fluorinated Organic Waste in Academic Laboratories. Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide for Handling 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one

Executive Summary 8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (CAS: 1353100-75-0) is a specialized, low-molecular-weight (153.11 g/mol ) fluorinated heterocyclic scaffold[1]. In advanced drug discovery, it is primarily uti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-6H-imidazo[1,2-c]pyrimidin-5-one (CAS: 1353100-75-0) is a specialized, low-molecular-weight (153.11 g/mol ) fluorinated heterocyclic scaffold[1]. In advanced drug discovery, it is primarily utilized as a critical intermediate in the synthesis of C3a receptor antagonists—compounds engineered to modulate the complement cascade and mitigate neuroinflammation in neurodegenerative conditions such as Alzheimer's disease[2].

Because this compound is a precursor to highly potent immunomodulatory agents, and due to the inherent biological persistence of fluorinated pyrimidinones, laboratory personnel must handle it under strict Occupational Exposure Band 3 (OEB 3) protocols. This guide provides the definitive, self-validating logistical and safety framework for handling this specific chemical.

Physicochemical Hazard Profiling

To select the appropriate Personal Protective Equipment (PPE), we must first understand the specific mechanistic hazards of the molecule:

  • Electrostatic Dispersion Risk: As a fine, low-mass powder, this heterocyclic compound is highly susceptible to static charge buildup. Opening a standard borosilicate vial without static mitigation can result in immediate aerosolization.

  • The Solvent "Trojan Horse" Effect: This compound is typically solubilized in polar aprotic solvents like DMSO or DMF for biological assays or further synthesis. These solvents rapidly penetrate the stratum corneum of human skin. If a glove is breached, the solvent acts as a carrier, dragging the active fluorinated compound directly into the bloodstream.

  • Halogenated Persistence: The strong carbon-fluorine (C-F) bond requires specialized high-temperature incineration for disposal to prevent the release of toxic hydrofluoric acid (HF) into the environment.

Tiered PPE & Containment Matrix

The following quantitative matrix dictates the mandatory PPE based on the scale of operation.

Operation ScaleEngineering ControlRespiratory ProtectionDermal ProtectionOcular Protection
Analytical (<10 mg) Fume Hood (0.5 m/s face velocity)N95 / FFP2 RespiratorSingle Nitrile (≥ 4 mil)Safety Glasses with side shields
Preparative (10 mg - 100 g) Ventilated Balance Enclosure (VBE)Half-mask P100 / FFP3Double Nitrile (Outer ≥ 8 mil)Unvented Chemical Goggles
Scale-up (>100 g) Negative Pressure Glovebox / IsolatorPAPR (Powered Air-Purifying)Butyl Rubber over NitrileFull Face Shield

Operational Workflows: Weighing & Solubilization

Do not treat chemical handling as a passive activity. The following protocol is a self-validating system designed to ensure absolute containment of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one.

Protocol 1: Safe Dispensing and In-Situ Solubilization

Step 1: System Verification (Validation Step)

  • Action: Before introducing the chemical, verify the face velocity of the Ventilated Balance Enclosure (VBE) or Fume Hood using a calibrated anemometer. The reading must be strictly between 0.4 m/s and 0.6 m/s .

  • Causality: Velocities below 0.4 m/s fail to contain aerosolized pharmaceutical powders. Conversely, velocities above 0.6 m/s create turbulent aerodynamic eddies that physically pull the light fluorinated powder out of the enclosure and into the operator's breathing zone.

Step 2: Static Mitigation

  • Action: Pass the sealed chemical vial through a static eliminator (ionizing bar or anti-static gun) for 10 seconds prior to opening. Use a conductive, grounded spatula for dispensing.

  • Causality: Neutralizing the triboelectric static charge prevents the powder from aggressively repelling itself and "jumping" onto the operator's gloves or the balance draft shield upon opening.

Step 3: In-Situ Solubilization

  • Action: Weigh the target mass. Before removing the weigh boat or vial from the VBE, add the carrier solvent (e.g., DMSO) directly to the vessel to fully dissolve the powder. Cap tightly.

  • Causality: Transferring the compound in a solvated, liquid state completely eliminates the risk of dry powder aerosolization during transit across the laboratory to the reaction station.

Containment & Spill Response Architecture

ContainmentWorkflow Start Powder Dispensing (OEB 3 Containment) PPE Don PPE: Double Nitrile, N95/PAPR Start->PPE Weighing Weighing in Ventilated Enclosure PPE->Weighing Solubilization In-Situ Solubilization (DMSO/DMF) Weighing->Solubilization Reaction Closed-System Transfer & Synthesis Solubilization->Reaction Spill Spill Detected? Reaction->Spill Decon Wet-Wipe Decontamination (Isopropanol/H2O) Spill->Decon Yes Waste Halogenated Waste Segregation Spill->Waste No Decon->Waste

Figure 1: Operational containment and spill response workflow for 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one.

Spill Response & Decontamination Protocol

If 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one powder is spilled outside of primary containment, execute the following protocol immediately:

Step 1: Isolate and Evacuate

  • Action: Step back from the spill immediately. Do not attempt to clean it while the powder is falling. Allow the laboratory HVAC system 15 minutes to clear ambient aerosols.

Step 2: The Wet-Wipe Technique

  • Action: Do not use a brush or broom. Apply a 1:1 mixture of Deionized Water and Isopropanol to a low-lint cleanroom wipe. Gently place the wipe over the powder and lift.

  • Causality: Dry sweeping mechanically aerosolizes the Active Pharmaceutical Ingredient (API). The alcohol/water mixture reduces the surface tension of the powder, trapping it safely within the cellulose matrix of the wipe without causing uncontrolled, rapid dissolution.

Step 3: Chemical Quenching & Validation (Self-Validating Step)

  • Action: Wipe the area with a mild alkaline solution (5% sodium bicarbonate). Finally, illuminate the spill area with a 254 nm handheld UV lamp.

  • Causality: The highly conjugated imidazo[1,2-c]pyrimidin-5-one core absorbs heavily in the UV spectrum. The complete absence of dark spots (UV quenching) on the benchtop validates that the macroscopic chemical residue has been successfully and entirely removed.

Waste Segregation & Disposal Plan

Because of its specific elemental composition, disposal of this compound requires strict logistical oversight:

  • Halogenated Segregation: All solid waste (wipes, weigh boats, gloves) and liquid waste containing traces of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one must be strictly segregated into containers labeled "Halogenated Organic Waste."

  • Disposal Causality: Fluorinated compounds cannot be processed in standard municipal or general chemical incinerators. They require high-temperature thermal destruction (>1100°C) in specialized facilities equipped with alkaline scrubbers. If mistakenly placed in non-halogenated waste, the incineration process will release highly corrosive and toxic hydrofluoric acid (HF) gas into the atmosphere, causing severe damage to the incinerator stack and surrounding environment.

  • Secondary Containment: Store all liquid halogenated waste in high-density polyethylene (HDPE) carboys, kept within a secondary spill-containment pallet until collected by environmental health and safety (EHS) personnel.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 145944905, 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one". PubChem. URL:[Link]

  • F. J. E., et al. "Diaryl-imidazole compounds condensed with a heterocycle as c3a receptor antagonists". World Intellectual Property Organization, WO2007034282A2, 2007.

Sources

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